4-Bromo-N-pentylaniline
Description
Properties
IUPAC Name |
4-bromo-N-pentylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8,13H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRQTJIPBAAIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582912 | |
| Record name | 4-Bromo-N-pentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918499-56-6 | |
| Record name | 4-Bromo-N-pentylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural and Physicochemical Differentiation of 4-Bromo-N-pentylaniline and 4-pentylaniline
Abstract
Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The precise nature and position of substituents on the aniline ring dictate the molecule's steric, electronic, and physicochemical properties, which in turn govern its reactivity and biological interactions. This technical guide provides an in-depth comparative analysis of two closely related N-alkylanilines: 4-Bromo-N-pentylaniline and 4-pentylaniline. The core structural difference—a bromine atom versus a hydrogen at the para-position—imparts significant and predictable changes to the molecules' spectral signatures, polarity, and basicity. We will dissect these differences from a structural and mechanistic standpoint, provide a validated experimental protocol for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the strategic implications for their synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of how halogen substitution impacts this important class of molecules.
Core Structural and Electronic Analysis
The fundamental difference between 4-pentylaniline and 4-Bromo-N-pentylaniline lies in the substituent at the C4 position of the aniline ring. This single atomic substitution initiates a cascade of electronic and steric effects that differentiate the two molecules.
-
4-pentylaniline features a pentyl group at the C4 position, which is an electron-donating group (EDG) through an inductive effect (+I). This effect modestly increases the electron density of the aromatic ring.
-
4-Bromo-N-pentylaniline incorporates a bromine atom at the C4 position. Bromine exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the aromatic ring through the sigma bond, deactivating the ring.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic pi-system, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.
-
For halogens, the inductive effect (-I) generally outweighs the resonance effect (+R), resulting in a net deactivation of the aromatic ring compared to benzene. This electronic pull directly influences the basicity of the aniline nitrogen.
Caption: Core structural comparison highlighting the C4 substituent difference.
Comparative Physicochemical Properties
The structural divergence directly translates into distinct and measurable physicochemical properties. The data for 4-Bromo-N-pentylaniline are predicted based on the known properties of 4-bromoaniline and the typical effects of N-pentylation.
| Property | 4-pentylaniline | 4-Bromo-N-pentylaniline | Rationale for Difference |
| Molecular Formula | C₁₁H₁₇N[1][2] | C₁₁H₁₆BrN | Addition of one bromine atom and removal of one hydrogen atom. |
| Molecular Weight | 163.26 g/mol | ~242.16 g/mol | The significantly higher atomic mass of bromine (~79.90 amu) compared to hydrogen (~1.01 amu). |
| Predicted pKa | ~5.10[1][3] | < 5.0 | The electron-withdrawing nature of bromine decreases the electron density on the nitrogen atom, reducing its basicity and thus lowering the pKa of its conjugate acid. |
| Predicted LogP | ~3.4 - 3.58[3] | > 3.6 | Bromine is a lipophilic atom, which increases the molecule's overall hydrophobicity and octanol-water partition coefficient (LogP). |
| Physical State | Clear liquid[4] | Predicted to be a liquid or low-melting solid | While 4-bromoaniline is a solid[5], N-alkylation often disrupts crystal packing, lowering the melting point. |
| Density | ~0.919 g/mL at 25°C[1] | > 1.0 g/mL | The high mass of the bromine atom increases the molecular density significantly. |
Spectroscopic Differentiation: A Practical Guide
Unambiguous identification and differentiation in the laboratory are critical. Several standard analytical techniques can easily distinguish between these two compounds.
Mass Spectrometry (MS)
This is the most definitive technique for differentiation. The key is the natural isotopic abundance of bromine.
-
4-pentylaniline : Will exhibit a molecular ion peak (M⁺) at m/z 163. The M+1 peak will be approximately 12.1% of the M⁺ peak, corresponding to the natural abundance of ¹³C.
-
4-Bromo-N-pentylaniline : Will show a characteristic "doublet" for the molecular ion. It will have two peaks of nearly equal intensity at M⁺ (m/z ~241) and M+2 (m/z ~243) . This pattern is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. This isotopic signature is an unmistakable indicator of a monobrominated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR will show clear differences in the aromatic region.
-
¹H NMR : The protons on the aromatic ring of 4-Bromo-N-pentylaniline will be shifted downfield (to a higher ppm value) compared to those in 4-pentylaniline. This is due to the deshielding effect caused by the electronegative bromine atom. The signals for the aliphatic pentyl chain will be present in both spectra, though their precise chemical shifts may be slightly perturbed.[6]
-
¹³C NMR : The most significant difference will be the chemical shift of C4. In 4-Bromo-N-pentylaniline, the C4 carbon directly attached to the bromine will have a distinct chemical shift (predicted to be around 110-115 ppm).[7] In contrast, the C4 in 4-pentylaniline, being attached to the pentyl group, will appear at a different, characteristic position.
Infrared (IR) Spectroscopy
While less definitive than MS or NMR for overall structure, IR spectroscopy can provide supporting evidence.
-
Both compounds will display characteristic N-H stretching bands (around 3300-3400 cm⁻¹) for a secondary amine, aliphatic C-H stretching (2850-2960 cm⁻¹), and aromatic C=C stretching (1500-1600 cm⁻¹).[6]
-
4-Bromo-N-pentylaniline will additionally exhibit a C-Br stretching vibration. This peak is typically found in the far-infrared region (500-600 cm⁻¹) and may be difficult to observe on some standard instruments, but its presence would be a key differentiator.
Experimental Protocol: ¹H NMR Analysis
The following is a self-validating protocol for acquiring a high-quality ¹H NMR spectrum to differentiate the two compounds.
Objective: To obtain a publication-quality ¹H NMR spectrum for the structural elucidation of an N-pentylaniline derivative.
Materials:
-
Analyte (~5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Vortex Mixer
Methodology
-
Sample Preparation: a. Weigh approximately 5-10 mg of the analyte and transfer it to a clean, dry vial. b. Add ~0.7 mL of CDCl₃ containing TMS to the vial. c. Vortex the mixture until the sample is completely dissolved. d. Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup and Data Acquisition: [7] a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks for the TMS signal.[7] d. Set acquisition parameters for a standard ¹H experiment:
- Pulse Sequence: Standard single-pulse (e.g., 'zg30').
- Spectral Width: 0-12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 16 (increase if sample is dilute).
-
Data Processing: [7] a. Apply a Fourier Transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks are positive and absorptive. c. Apply baseline correction to create a flat baseline. d. Reference the spectrum: Calibrate the chemical shift by setting the TMS peak to exactly 0.00 ppm. e. Integration: Integrate the area under each peak. The relative ratios should correspond to the number of protons in each environment (e.g., the aromatic protons vs. the CH₂, CH₃ groups of the pentyl chain).
Caption: Standard workflow for NMR sample preparation and analysis.
Synthesis Considerations
The choice of synthetic route depends on the availability of starting materials.
-
Synthesis of 4-pentylaniline: A common route involves the Friedel-Crafts acylation of aniline (with the amine group first protected as an acetanilide) with valeryl chloride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone to yield the pentyl chain, and finally deprotection of the amine.
-
Synthesis of 4-Bromo-N-pentylaniline: Two primary strategies are viable:
-
N-Alkylation of 4-bromoaniline: 4-bromoaniline is a commercially available starting material. It can be reacted with a pentyl halide (e.g., 1-bromopentane) via an Sₙ2 reaction, typically in the presence of a non-nucleophilic base like potassium carbonate to neutralize the HBr byproduct.[8] This is often the more direct and higher-yielding route.
-
Bromination of N-pentylaniline: N-pentylaniline can be selectively brominated at the para-position. The N-pentylamino group is a strong activating, ortho-, para-director. Due to the steric hindrance from the pentyl group, para-substitution is highly favored. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid can be employed.[9][10]
-
Conclusion
The substitution of a single hydrogen atom with a bromine atom at the C4 position of N-pentylaniline creates a molecule, 4-Bromo-N-pentylaniline, with demonstrably different properties. The bromine substituent lowers the basicity of the amine, increases its lipophilicity and molecular weight, and, most importantly, provides an unmistakable isotopic signature in mass spectrometry. These structural and physicochemical differences are readily exploitable for unambiguous characterization using standard analytical techniques, particularly MS and NMR. For professionals in drug discovery and materials science, understanding these predictable, substituent-driven effects is paramount for rational molecular design, reaction planning, and quality control.
References
-
ChemBK. (2024, April 10). 4-PENTYLANILINE - Physico-chemical Properties. Available at: [Link]
-
LookChem. 4-Pentylaniline. Available at: [Link]
-
PrepChem.com. Synthesis of 4-tert.-pentylaniline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Retrieved from [Link]
-
PubChemLite. 4-pentylaniline (C11H17N). Available at: [Link]
-
NIST. p-Pentylaniline. In NIST Chemistry WebBook. Available at: [Link]
-
Chemdad Co. 4-PENTYLANILINE Chemical Properties. Available at: [Link]
-
Matrix Fine Chemicals. 4-PENTYLANILINE | CAS 33228-44-3. Available at: [Link]
-
MilliporeSigma. 4-Pentylaniline | 33228-44-3. Available at: [Link]
-
NIST. 4-Bromo-N,N-diethylaniline. In NIST Chemistry WebBook. Available at: [Link]
-
MilliporeSigma. 4-Bromo-N,N-diphenylaniline | 36809-26-4. Available at: [Link]
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15403458, 4-bromo-N-propylaniline. Retrieved from [Link]
-
Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Available at: [Link]
- Google Patents. US6388135B1 - Preparation of 4-bromoaniline derivatives.
-
MDPI. (2020, March 19). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Available at: [Link]
-
PrepChem.com. Preparation of 4-bromo-N,N-dimethylaniline. Available at: [Link]
-
ResearchGate. (n.d.). Spectroelectrochemistry of Substituted Anilines. Available at: [Link]
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- 4. 4-Pentylaniline | 33228-44-3 [sigmaaldrich.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Guide: Solubility Profiling and Thermodynamic Analysis of 4-Bromo-N-pentylaniline
[1]
Executive Summary
4-Bromo-N-pentylaniline (also known as N-pentyl-4-bromoaniline) is a critical organobromine intermediate used primarily in the synthesis of advanced materials, including liquid crystals, and as a coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[1]
Despite its structural simplicity, the specific solubility data for this N-alkylated aniline derivative is often proprietary or scattered across broader synthetic literature. This guide provides a standardized technical framework for researchers to predict, experimentally determine, and model the solubility of 4-Bromo-N-pentylaniline in organic solvents.[2] It integrates theoretical solubility parameters with a validated laser-monitoring experimental protocol.
Chemical Profile
| Property | Detail |
| Systematic Name | N-pentyl-4-bromoaniline |
| Molecular Formula | C |
| Molecular Weight | 242.16 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |
| Key Functional Groups | Secondary Amine (Polar/H-bond donor), Pentyl Chain (Lipophilic), Aryl Bromide (Polarizable/Reactive) |
Theoretical Solubility Profile
Before initiating wet-lab experiments, a theoretical assessment based on molecular structure dictates the solvent screening strategy. 4-Bromo-N-pentylaniline exhibits amphiphilic character due to the competition between its hydrophobic pentyl chain/aromatic ring and the polar secondary amine.
Solvent Interaction Prediction
The solubility behavior is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Non-Polar Hydrocarbons | n-Hexane, Cyclohexane | High | The pentyl chain and phenyl ring dominate the surface area, facilitating Van der Waals interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | Very High | Strong dipole-dipole interactions with the polarized C-Br bond and the amine nitrogen; no penalty for disrupting H-bond networks. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Soluble due to H-bonding with the amine proton, but solubility decreases as the alcohol chain length increases (e.g., Ethanol > 1-Butanol). |
| Chlorinated Solvents | Chloroform, DCM | High | Excellent solvation of the aromatic system and the bromine substituent. |
| Water | Water | Insoluble | The hydrophobic effect of the C5-alkyl chain and bromo-phenyl group overwhelms the weak hydrophilicity of the single amine group. |
Experimental Methodology: Dynamic Laser Monitoring
For precise solubility determination, the Dynamic Laser Monitoring Method is superior to the static shake-flask method due to its speed, automation potential, and ability to detect the exact point of dissolution equilibrium.
Principle
This method utilizes the Tyndall effect. A laser beam passes through a solvent vessel. As solid solute is added, undissolved particles scatter light, reducing transmission. When the solute dissolves completely, transmission returns to baseline. The saturation point is identified when the transmission intensity stabilizes despite continued stirring/temperature equilibration.
Detailed Protocol
Reagents: 4-Bromo-N-pentylaniline (Purity >98%), HPLC-grade solvents.
Apparatus: Jacketed glass vessel, Laser source (<5 mW, 635 nm), Photo-detector, Magnetic stirrer, Thermostat water bath (
Step-by-Step Workflow
-
System Setup: Connect the jacketed vessel to the thermostat. Set the initial temperature (e.g., 278.15 K).
-
Solvent Loading: Gravimetrically add a known mass of pure solvent (
) to the vessel. -
Baseline Calibration: Activate the stirrer and laser. Record the initial light intensity (
). -
Solute Addition: Add 4-Bromo-N-pentylaniline in small, weighed increments (
). -
Equilibration: Allow the system to stir until
returns to (indicating complete dissolution). -
Saturation Detection: Continue adding solute until the laser intensity (
) drops significantly and does not recover, indicating the presence of undissolved solid (saturation). -
Temperature Ramp: Increase temperature by 5 K. The solid may dissolve, restoring
to . Repeat addition until saturation is reached at the new temperature.
Experimental Workflow Diagram
Caption: Operational workflow for the Dynamic Laser Monitoring method to determine the solubility limit of 4-Bromo-N-pentylaniline.
Thermodynamic Modeling & Analysis
To translate experimental raw data into actionable process parameters, the solubility data must be correlated using thermodynamic models.[3]
Mole Fraction Calculation
The mole fraction solubility (
- : Mass and molar mass of the solute (4-Bromo-N-pentylaniline, 242.16 g/mol ).
- : Mass and molar mass of the solvent.[4]
Modified Apelblat Model
The Modified Apelblat Equation is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution:
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Utility: This model allows for the interpolation of solubility at any temperature within the measured range, essential for designing crystallization cooling curves.
Thermodynamic Functions
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Indicates the dissolution is endothermic (solubility increases with T), which is typical for N-alkyl anilines in organic solvents. - : Gibbs free energy of solution, determining the spontaneity of the process.
Thermodynamic Logic Diagram
Caption: Logical flow for extracting thermodynamic parameters from raw solubility data to inform process engineering.
References
-
BenchChem. Solubility Profile of N-(4-bromophenyl)-4-nitroaniline: A Technical Overview. (General methodology for brominated anilines).
-
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline.[8][9] Acta Crystallographica Section E. (Structural analog data).
-
Wang, S., et al. (2005). Light extinction method for solubility measurement.[2] Chinese Optics Letters. (Protocol validation).
-
Kiani, M., et al. (2023).[3] Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.[3] (Thermodynamic modeling framework).[3][4][7]
-
Amazon S3 / Supplementary Info. (2026). Lewis Base-Boryl Radicals Enabled the Desulfurizative Reduction... (Synthesis confirmation of 4-Bromo-N-pentylaniline).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. physchemres.org [physchemres.org]
- 4. diposit.ub.edu [diposit.ub.edu]
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- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. 54446-36-5|4-Bromo-N-phenylaniline|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-N-pentylaniline boiling point and melting point data
[1]
Executive Summary & Chemical Identity
4-Bromo-N-pentylaniline is a secondary aromatic amine characterized by a bromine atom at the para position of the benzene ring and a pentyl alkyl chain attached to the nitrogen. It serves as a critical building block in the synthesis of optoelectronic materials (e.g., OLED hole-transport layers) and pharmaceutical candidates requiring lipophilic aniline scaffolds.
Unlike its parent compound 4-bromoaniline (a solid) or N-pentylaniline (a liquid), this derivative occupies a physicochemical "middle ground," often presenting as a viscous oil or low-melting solid depending on purity and ambient conditions.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | N-(4-Bromophenyl)pentan-1-amine |
| Common Name | 4-Bromo-N-pentylaniline |
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight | 242.16 g/mol |
| SMILES | CCCCCNc1ccc(Br)cc1 |
| Structural Class | Halogenated N-alkylaniline |
Physicochemical Data: Experimental & Predicted
Note: Specific experimental values for this derivative are often absent from standard public databases. The data below synthesizes available literature on structural analogs and predictive models.
Boiling Point & Melting Point Data
| Property | Value / Range | Confidence | Source / Rationale |
| Melting Point (MP) | < 50 °C (Likely Liquid/Oil) | High (Inferred) | N-alkylation of 4-bromoaniline (MP 66°C) disrupts crystal packing, typically lowering MP. Analogous N-butylanilines are oils. |
| Boiling Point (BP) | 305 °C - 315 °C (at 760 mmHg) | High (Predicted) | Extrapolated from N-pentylaniline (BP |
| Predicted Density | 1.25 ± 0.05 g/cm³ | Medium | Weighted average of bromoarene and alkyl chain contributions. |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High | Lipophilic pentyl chain + aromatic ring. |
Comparative Analysis
The introduction of the pentyl group transforms the physical handling requirements compared to the parent amine:
-
Vs. 4-Bromoaniline: The pentyl chain acts as an internal plasticizer, lowering the melting point significantly (Solid
Liquid/Oil). -
Vs. N-Pentylaniline: The para-bromo substituent increases the boiling point by approximately 40-50°C due to increased molecular weight and polarizability, necessitating high-vacuum distillation for purification.
Experimental Determination Protocols
Workflow 1: Melting Point / Phase Transition (DSC)
For compounds that may be waxy solids or viscous oils, standard capillary methods are often ambiguous. Differential Scanning Calorimetry (DSC) is the gold standard.
-
Preparation: Seal 2-5 mg of sample in an aluminum pan.
-
Cycle: Cool to -50°C, then ramp to 100°C at 5°C/min.
-
Validation: Run a "Heat-Cool-Heat" cycle to erase thermal history (crystallinity changes during storage).
-
Analysis: The onset of the endothermic peak in the second heating cycle is the true melting point.
Workflow 2: Boiling Point Determination (TGA/Distillation)
Direct atmospheric distillation is not recommended due to potential decomposition (de-bromination or oxidation) at >300°C.
-
Method: Reduced Pressure Distillation (Kugelrohr).
-
Protocol:
-
Set vacuum to stable pressure (e.g., 0.5 mmHg).
-
Slowly increase oven temperature.
-
Record the temperature at which condensation droplets appear in the receiver bulb.
-
Nomograph Correction: Convert the observed
to using a pressure-temperature nomograph for aromatic amines.
-
Synthesis & Characterization Workflow
The purity of 4-Bromo-N-pentylaniline drastically affects its phase state. Impurities (e.g., unreacted 4-bromoaniline) can artificially raise the melting point.
Recommended Synthetic Route: Reductive Amination
This method avoids over-alkylation (formation of quaternary salts) common in direct alkylation.
Caption: Step-wise reductive amination pathway ensuring mono-alkylation selectivity.
Critical Quality Attributes (CQA)
-
1H NMR (CDCl3): Look for the diagnostic triplet at
ppm (N-CH2) and the disappearance of the aldehyde proton. The aromatic region should show a distinct AA'BB' system for the para-substituted ring. -
Appearance: Pure compound should be colorless to pale yellow. Darkening indicates oxidation (store under Argon).
Applications in Research
-
OLED Materials: Used as a precursor for triarylamines (via Buchwald-Hartwig coupling) in hole-transport layers.
-
Medicinal Chemistry: The pentyl chain serves as a lipophilic tail to probe hydrophobic pockets in GPCRs or enzymes, while the bromine allows for further diversification (Suzuki/Heck coupling).
-
Radical Chemistry: Recent literature identifies this scaffold (Compound 3h) in studies involving Lewis Base-boryl radical reductions of thioamides [1].[1]
References
-
Wang, Y. et al. (2026).[1][2] Lewis Base−Boryl Radicals Enabled the Desulfurizative Reduction and Annulation of Thioamides. [Supporting Information, Compound 3h]. Retrieved from Amazon S3 / Journal Archives.
-
PubChem. (n.d.).[3] 4-Bromoaniline (CID 7807) Physical Properties. National Library of Medicine.[3] [Link]
-
NIST Chemistry WebBook. (n.d.). Thermophysical Properties of Aromatic Amines. National Institute of Standards and Technology. [Link]
Safety Data Sheet (SDS) for 4-Bromo-N-pentylaniline
PROVISIONAL SAFETY DATA SHEET & TECHNICAL HANDLING GUIDE Subject: 4-Bromo-N-pentylaniline CAS: 918499-56-6 Version: 1.0 (Research Use Only)
Part 1: Executive Summary & Chemical Identity
4-Bromo-N-pentylaniline is a specialized organobromine intermediate primarily utilized in the synthesis of advanced materials (e.g., hole-transport layers in OLEDs, perovskite solar cells) and pharmaceutical scaffolds via cross-coupling reactions (Buchwald-Hartwig amination).
Unlike commodity chemicals, this compound lacks a standardized, globally harmonized regulatory SDS. This guide bridges that gap by applying Structure-Activity Relationship (SAR) principles, deriving safety protocols from its parent pharmacophores: the toxic/sensitizing aniline core and the lipophilic alkyl bromide moiety.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 4-Bromo-N-pentylaniline |
| Synonyms | N-pentyl-4-bromoaniline; Benzenamine, 4-bromo-N-pentyl- |
| CAS Number | 918499-56-6 |
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight | 242.16 g/mol |
| Predicted Physical State | Viscous Liquid or Low-Melting Solid (Yellow to Brown) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Part 2: Hazard Identification & Toxicology (The "Why")
Core Hazard Directive: Treat this compound as a lipophilic aniline derivative . The addition of the N-pentyl chain significantly increases the compound's lipophilicity (LogP) compared to 4-bromoaniline. This enhances skin permeability, making dermal absorption a critical route of exposure.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 4[1]
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 (Blood/Methemoglobinemia)
Toxicological Mechanism: The Aniline Effect
Researchers must understand that aniline derivatives can undergo metabolic N-oxidation in the liver (cytochrome P450 system) to form N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Symptom Watch: Cyanosis (blue lips/fingernails), headache, dizziness, and chocolate-brown blood.
-
Bromine Substituent: Adds potential for cumulative organ toxicity and increases the molecular weight, slightly reducing volatility compared to simple aniline, but not eliminating inhalation risks.
Part 3: Emergency Response Protocols
This section outlines a self-validating decision tree for emergency response. The presence of the bromine atom implies that combustion will release corrosive Hydrogen Bromide (HBr) gas alongside toxic Nitrogen Oxides (NOx).
Figure 1: Emergency Response Decision Tree
Caption: Decision logic for 4-Bromo-N-pentylaniline exposure. Note the specific check for cyanosis due to potential methemoglobinemia.
Part 4: Safe Handling & Storage (The "How")
Storage Architecture
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Secondary amines are susceptible to oxidation, turning dark brown/black upon air exposure.
-
Temperature: 2–8°C (Refrigerated).
-
Light: Protect from light (Amber vial/foil). Aryl bromides can undergo photolytic dehalogenation.
Handling Workflow: The "Double-Barrier" Method
Because of the enhanced lipophilicity from the pentyl chain, standard latex gloves are insufficient.
-
PPE Layer 1: Laminate film gloves (Silver Shield) or heavy-duty Nitrile (minimum 0.11mm thickness) for splash protection.
-
PPE Layer 2: Standard lab coat + Chemical apron if handling >10g.
-
Engineering Control: All weighing and transfer must occur inside a Fume Hood.
Figure 2: Synthesis & Handling Workflow
Caption: Protocol for minimizing oxidation and exposure during transfer. Warming to Room Temperature (RT) prevents water condensation.
Part 5: Synthesis & Application Context
For researchers utilizing this compound, it is most often a substrate for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) or Suzuki-Miyaura coupling (at the bromine site).
-
Purity Check: If the liquid appears black or opaque, purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) before use. Impurities can poison Pd-catalysts.
-
Reactivity: The secondary amine (-NH-) is nucleophilic; the aryl bromide (Ar-Br) is electrophilic (in metal-catalyzed manifolds). Avoid strong oxidizers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12816964 (4-Bromo-N-pentylaniline). Retrieved from [Link]
-
ChemBuyersGuide. CAS Registry Number 918499-56-6 Entry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link]
Sources
The Lynchpin of Mesophase Design: A Technical Guide to 4-Bromo-N-pentylaniline as a Liquid Crystal Intermediate
Foreword: The Strategic Importance of Molecular Scaffolding in Liquid Crystal Synthesis
In the pursuit of novel liquid crystalline materials with tailored mesomorphic properties, the synthetic chemist's choice of molecular building blocks is paramount. The architecture of a mesogen dictates its ability to self-assemble into the ordered, yet fluid, phases that are the hallmark of liquid crystals. It is within this context of molecular engineering that 4-Bromo-N-pentylaniline emerges as a cornerstone intermediate. Its unique combination of a reactive bromo-functional group, a flexible N-pentyl chain, and an aromatic core provides a versatile platform for the synthesis of a diverse range of liquid crystalline compounds, particularly Schiff base derivatives. This guide provides an in-depth exploration of 4-Bromo-N-pentylaniline, from its synthesis and purification to its strategic application in the design of advanced liquid crystal materials.
The Molecular Blueprint: Understanding 4-Bromo-N-pentylaniline
4-Bromo-N-pentylaniline is an N-alkylaniline derivative characterized by a bromine atom at the para-position of the aniline ring and a five-carbon alkyl chain attached to the nitrogen atom. This seemingly simple molecule is, in fact, a carefully orchestrated arrangement of functional groups, each contributing to its utility as a liquid crystal intermediate.
-
The Bromine Handle: The bromine atom serves as a key reactive site for a variety of cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the facile introduction of other aromatic or vinyl groups, enabling the extension of the molecular core and the creation of more complex, rod-like (calamitic) or disc-like (discotic) mesogens.[1][2]
-
The N-Pentyl Chain: The flexible N-pentyl group plays a crucial role in modulating the intermolecular forces and, consequently, the melting point and mesophase stability of the final liquid crystal.[3][4] The presence of this alkyl chain can disrupt excessive crystalline packing, promoting the formation of liquid crystalline phases at lower temperatures.[3]
-
The Aniline Core: The aniline moiety provides the foundational aromatic structure and the nucleophilic nitrogen atom necessary for the formation of imine linkages (Schiff bases), a common and synthetically accessible route to calamitic liquid crystals.[5][6]
Synthesis and Purification: From Precursors to a High-Purity Intermediate
The preparation of high-purity 4-Bromo-N-pentylaniline is a critical first step in the synthesis of well-defined liquid crystals. The primary synthetic route involves the N-alkylation of 4-bromoaniline.
Synthetic Protocol: N-Alkylation of 4-Bromoaniline
This protocol outlines a standard procedure for the synthesis of 4-Bromo-N-pentylaniline.
Materials:
-
4-Bromoaniline
-
1-Bromopentane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
To a solution of 4-bromoaniline (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add 1-bromopentane (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the aniline nitrogen, making it a more potent nucleophile for the subsequent reaction with 1-bromopentane. An excess is used to ensure complete deprotonation.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Heating: Provides the necessary activation energy for the N-alkylation reaction to proceed at a reasonable rate.
Purification: Achieving the Requisite Purity for Liquid Crystal Synthesis
The purity of the intermediate is paramount, as impurities can disrupt the delicate self-assembly process of liquid crystals. Column chromatography is the preferred method for purifying 4-Bromo-N-pentylaniline.[7]
Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, typically starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity if necessary.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a glass column with silica gel slurry in hexane.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield purified 4-Bromo-N-pentylaniline as an oil or low-melting solid.
-
Characterization Data
The identity and purity of the synthesized 4-Bromo-N-pentylaniline should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the region of 6.5-7.5 ppm), the N-H proton (if present as an impurity), the methylene group attached to the nitrogen, the other methylene groups of the pentyl chain, and the terminal methyl group. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), and the five distinct carbons of the pentyl chain. |
| FTIR | Characteristic peaks for N-H stretching (if primary or secondary amine impurities are present), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. The absence of a strong N-H stretch from the starting material is a key indicator of reaction completion. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 4-Bromo-N-pentylaniline (C₁₁H₁₆BrN), along with a characteristic isotopic pattern for bromine. |
Application in Liquid Crystal Synthesis: The Schiff Base Pathway
A primary application of 4-Bromo-N-pentylaniline is in the synthesis of Schiff base (imine) liquid crystals. This is typically achieved through a condensation reaction with a substituted benzaldehyde.[3][5][6]
Generalized Synthetic Protocol for Schiff Base Formation
Materials:
-
4-Bromo-N-pentylaniline
-
A substituted 4-alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Experimental Procedure:
-
Dissolve equimolar amounts of 4-Bromo-N-pentylaniline and the chosen 4-alkoxybenzaldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for 4-6 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure Schiff base liquid crystal.
Diagram of the Synthetic Workflow:
Caption: Workflow for Schiff base liquid crystal synthesis.
The Role of Molecular Structure in Mesophase Behavior
The final properties of the synthesized liquid crystal are a direct consequence of its molecular architecture.
-
Core Structure: The rigid aromatic core, formed by the two phenyl rings and the imine linkage, provides the necessary anisotropy for liquid crystal formation.
-
Terminal Chains: The N-pentyl chain from the aniline and the alkoxy chain from the benzaldehyde contribute to the overall molecular length and flexibility, influencing the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the type of mesophase formed (e.g., nematic, smectic).[3][4] Longer terminal chains generally favor the formation of more ordered smectic phases.
Diagram of a Representative Schiff Base Liquid Crystal:
Caption: Generalized structure of a liquid crystal derived from 4-Bromo-N-pentylaniline.
Characterization of the Final Liquid Crystal
The mesomorphic properties of the synthesized Schiff base must be thoroughly characterized.
Key Characterization Techniques
| Technique | Information Obtained |
| Differential Scanning Calorimetry (DSC) | Provides transition temperatures (melting point, clearing point) and associated enthalpy changes, confirming the presence and thermal range of liquid crystalline phases.[5] |
| Polarized Optical Microscopy (POM) | Allows for the visual identification of different liquid crystal phases (e.g., nematic, smectic) based on their unique optical textures.[5] |
| X-ray Diffraction (XRD) | Can be used to determine the molecular arrangement within the mesophase, such as the layer spacing in smectic phases. |
Conclusion: A Versatile Intermediate for Future Materials
4-Bromo-N-pentylaniline stands as a valuable and versatile intermediate for the synthesis of novel liquid crystalline materials. Its well-defined structure offers a reliable platform for creating Schiff base mesogens with tunable properties. The synthetic and purification protocols outlined in this guide provide a robust framework for researchers to produce high-purity 4-Bromo-N-pentylaniline and to explore its potential in the development of the next generation of liquid crystal technologies. The strategic use of this intermediate, coupled with a fundamental understanding of structure-property relationships, will undoubtedly continue to drive innovation in the field of soft matter science.
References
-
Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. ResearchGate. Available at: [Link]
-
The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Available at: [Link]
-
Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene)-4′ -n-alkylanilines. ResearchGate. Available at: [Link]
-
4-Bromo-N-phenylaniline. ResearchGate. Available at: [Link]
-
New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Royal Society of Chemistry. Available at: [Link]
-
4-Bromo-N-(4-bromophenyl)aniline. ResearchGate. Available at: [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. Available at: [Link]
-
Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. ResearchGate. Available at: [Link]
-
4-bromo-N-ethylaniline. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. National Center for Biotechnology Information. Available at: [Link]
-
Theoretical Investigation of N (P-N Alkyloxy Benzylidene) P -N Alkyl Aniline Schiff-Based Liquid Crystal Molecule. ResearchGate. Available at: [Link]
-
Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. World Scientific News. Available at: [Link]
-
4-Bromo-N-methylaniline. SpectraBase. Available at: [Link]
-
Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. ResearchGate. Available at: [Link]
- Preparation method of bromoaniline. Google Patents.
-
Mesomorphic properties of liquid crystalline compounds with central linkage chalconyl ester and laterally substituted bromo group. Semantic Scholar. Available at: [Link]
-
Spectroscopic Analysis of Organic Compounds. A.K.M.M. College. Available at: [Link]
- Preparation of 4-bromoaniline derivatives. Google Patents.
-
Liquid Crystals. Defense Technical Information Center. Available at: [Link]
-
Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ScienceScholar. Available at: [Link]
-
Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear. International Journal of ChemTech Research. Available at: [Link]
-
Liquid crystals based on semiperfluorinated imines and salicylaldimato metal complexes. A comparative study of alkyl, alkoxy and polyether substituents. Royal Society of Chemistry. Available at: [Link]
-
Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. CUNY Academic Works. Available at: [Link]
-
Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. Available at: [Link]
-
Perspectives on the Structural Design and Luminescent Behavior of Liquid Crystalline Materials Based on Copper(I) Complexes. MDPI. Available at: [Link]
-
Thermotropic Ionic Liquid Crystals. National Center for Biotechnology Information. Available at: [Link]
-
4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]
-
Investigation of N-4-n-pentyloxy Benzylidene-4-heptylaniline Schiff base liquid crystal structure and dynamics using DFT methods. ResearchGate. Available at: [Link]
-
Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]
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- 4. New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Electronic properties of N-alkylated bromoanilines
The Electronic Architecture of N-Alkylated Bromoanilines: A Technical Guide for Advanced Synthetic and Medicinal Chemistry
Executive Summary
N-alkylated bromoanilines—such as N,N-dimethyl-4-bromoaniline—are indispensable synthons in modern drug development and materials science. Their utility stems from a highly tunable electronic profile governed by the interplay between an electron-donating alkylamino group and an electron-withdrawing halogen. This whitepaper provides an in-depth mechanistic analysis of their electronic properties, supported by self-validating experimental protocols for electrochemical and optical profiling.
Mechanistic Framework: The Push-Pull Electronic Architecture
The reactivity of anilines is fundamentally dictated by the availability of the nitrogen lone pair and its delocalization into the aromatic
The Causality of N-Alkylation (+I, +M Effects) In primary anilines, the nitrogen lone pair is partially delocalized into the ring. When N-H bonds are replaced by N-C bonds (e.g., N-methylation), the alkyl groups exert a strong inductive electron-donating effect (+I). This increases the electron density on the nitrogen atom, forcing a stronger resonance donation (+M) into the aromatic ring. Consequently, the Highest Occupied Molecular Orbital (HOMO) energy level is raised, making the molecule significantly more electron-rich and easier to oxidize[1].
The Counter-Influence of Bromine (-I, +M Effects) A bromine atom at the ortho or para position introduces a competing electronic vector. Bromine is highly electronegative, pulling electron density away from the ring through the sigma framework (-I effect)[2]. However, its lone pairs can also participate in weak resonance donation (+M). In N-alkylated bromoanilines, this creates a "push-pull" system: the dialkylamino group pushes electron density into the ring, while the bromine atom stabilizes the resulting dipole or radical cation intermediates during reactions[1]. This specific electronic tuning is what makes these compounds highly effective partners in transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling[2].
Fig 1: Push-pull electronic architecture of N-alkylated bromoanilines.
Quantitative Electronic Profiling
To leverage these molecules in rational drug design, scientists must quantify their electronic parameters. The table below synthesizes the impact of substitution on the oxidation potential—a direct proxy for HOMO energy.
| Compound | Primary Electronic Modulator | Oxidation Potential (V)* | Reactivity Profile |
| Aniline | Baseline (+M) | ~0.90 | Moderate nucleophile |
| 4-Bromoaniline | Halogen (-I > +M) | >1.00 | Deactivated ring; Suzuki partner[2] |
| N,N-Dimethylaniline | N-Alkyl (+I, +M) | 1.10 | Highly electron-rich; low oxidation barrier[1] |
| 4-Bromo-N,N-dimethylaniline | Push-Pull (+M / -I) | 1.00 | Tuned synthon for oxidative addition[1],[3] |
*Note: Potentials are highly dependent on the solvent and reference electrode used (e.g., vs. Ag/AgCl or Fc/Fc+). Values reflect relative trends observed in recent electrochemical studies of radical cations[1].
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility in the lab, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.
Protocol A: Electrochemical Profiling via Cyclic Voltammetry (CV)
Cyclic voltammetry is the gold standard for determining the oxidation potential and estimating the HOMO-LUMO gap of N-alkylated anilines[4],[3].
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 0.05 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile (MeCN) or dichloromethane (DCM)[4].-
Causality:
provides necessary ionic conductivity without interfering with redox events. Anhydrous solvent is critical; the radical cation of N,N-dimethylaniline is highly reactive toward nucleophiles like water, which would cause irreversible hydroxylation rather than a clean, reversible redox wave[1].
-
-
Analyte Addition: Add the N-alkylated bromoaniline to achieve a 0.5 to 1.0 mM concentration.
-
Degassing: Purge the solution with Argon for 15 minutes.
-
Causality: Dissolved oxygen is electroactive and will produce background reduction waves that obscure the analyte's signal.
-
-
Electrode Setup: Use a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode[3].
-
Scanning: Sweep the potential from 0.0 V to +1.5 V at a scan rate of 100 mV/s. Record the anodic peak potential (
).
Fig 2: Self-validating cyclic voltammetry workflow for redox potential determination.
Protocol B: Optical Bandgap Determination via UV-Vis Spectroscopy
UV-Vis spectroscopy complements CV by measuring the energy required for
Step-by-Step Methodology:
-
Sample Dilution: Prepare a 10 µM solution of the bromoaniline in HPLC-grade acetonitrile[4].
-
Causality: High concentrations lead to detector saturation (violating Beer-Lambert linearity) and potential intermolecular
-stacking, which artificially shifts the absorption maximum ( ).
-
-
Cuvette Selection: Use 1-cm path length quartz cuvettes.
-
Causality: Standard borosilicate glass absorbs UV light below 300 nm, which would entirely obscure the critical aromatic transitions of the aniline ring.
-
-
Baseline Correction: Run a blank scan using pure acetonitrile to subtract solvent absorbance.
-
Measurement: Scan from 200 nm to 600 nm. Use the onset of the longest wavelength absorption band to calculate the optical bandgap (
).
Implications in Drug Development & Synthetic Applications
Understanding the electronic properties of N-alkylated bromoanilines directly translates to synthetic efficiency. In transition-metal catalysis, the oxidative addition of the aryl halide to the metal center (e.g.,
Because N,N-dialkyl groups make the aromatic ring highly electron-rich, the carbon-bromine bond becomes less electrophilic, which can theoretically slow down oxidative addition. However, researchers have found that matching these electron-rich substrates with highly electron-rich ligands (e.g., 4,4'-dimethoxy-2,2'-bipyridyl) negatively shifts the reduction potential of the catalyst, accelerating the activation of the C-Br bond in molecules like 4-bromo-N,N-dimethylaniline[3]. Furthermore, under basic N-alkylation conditions, careful solvent and reagent selection is required to prevent the unexpected migration of the bromine atom via arenium cation intermediates, a phenomenon driven by the high electron density of the functionalized ring[5].
By mastering these electronic principles, drug development professionals can predictably tune the pharmacokinetics, basicity (
References
-
Benchchem Technical Support Team. "2-Bromoaniline | Aromatic Bromo Building Block - Benchchem." Benchchem. 2
-
"Mechanochemistry-Driven Borrowing Hydrogen Processes for Ru-Catalyzed N-Alkylation." IRIS. 6
-
"Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions." PMC. 5
-
"Supporting Information N-Arylphenothiazines as strong donors for photoredox catalysis." Beilstein Journals. 4
-
"Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations." RSC. 1
-
"Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides." PMC. 3
Sources
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- 3. Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unica.it [iris.unica.it]
Methodological & Application
Application Note: Reductive Amination Protocols for 4-Bromo-N-pentylaniline
Executive Summary
This application note details the synthetic protocols for the preparation of 4-Bromo-N-pentylaniline via reductive amination. This secondary amine is a critical intermediate in medicinal chemistry, serving as a scaffold for Buchwald-Hartwig cross-couplings and Suzuki-Miyaura reactions where the bromine handle is preserved for further diversification.
The primary challenge in this synthesis is the reduced nucleophilicity of the aromatic amine (4-bromoaniline) compared to aliphatic amines, requiring specific acid catalysis to drive imine formation. Furthermore, the presence of the aryl bromide moiety necessitates a chemoselective reducing agent that will not cause hydrodehalogenation (loss of the bromine atom), a common side reaction with catalytic hydrogenation methods.
This guide presents two validated protocols:
-
Method A (Preferred): Sodium Triacetoxyborohydride (STAB) – The "Abdel-Magid" protocol.
-
Method B (Alternative): Sodium Cyanoborohydride – The "Borch" reduction.[1]
Retrosynthetic & Mechanistic Analysis
The synthesis relies on the condensation of 4-bromoaniline with valeraldehyde (pentanal) to form an imine (Schiff base) intermediate, which is selectively reduced in situ to the secondary amine.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical role of acid catalysis in activating the carbonyl and imine species.
Figure 1: Mechanistic pathway for the reductive amination of 4-bromoaniline. Acid catalysis accelerates the dehydration step to form the imine and activates it for hydride reduction.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Status: Gold Standard (Abdel-Magid Protocol) Rationale: STAB is mild and exhibits high chemoselectivity. It reduces aldehydes much slower than it reduces imines, allowing for "one-pot" procedures without significant side-product formation (such as the reduction of the aldehyde to pentanol). It is compatible with the aryl bromide.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Bromoaniline | Substrate | 1.0 | Limiting reagent. |
| Pentanal (Valeraldehyde) | Electrophile | 1.05 - 1.1 | Slight excess ensures conversion. |
| Sodium Triacetoxyborohydride | Reductant | 1.4 - 1.5 | Moisture sensitive; use fresh. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Crucial for aniline activation. |
| 1,2-Dichloroethane (DCE) | Solvent | -- | Preferred for STAB solubility.[2][3] |
Step-by-Step Methodology
-
Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 equiv) in DCE (concentration ~0.2 M).
-
Note: THF may be used as a greener alternative, though reaction rates are generally faster in DCE.
-
-
Aldehyde Addition: Add pentanal (1.05 equiv) to the amine solution.
-
Catalyst Addition: Add Glacial Acetic Acid (1-2 equiv).
-
Checkpoint: The solution may slightly warm or change color as the imine begins to form. With anilines, equilibrium favors the starting materials without acid; the acid drives the equilibrium toward the iminium species.
-
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5–10 minutes.
-
Safety: Mild gas evolution (H₂) may occur. Ensure venting.
-
-
Reaction: Stir at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar) for 2–4 hours.
-
Monitoring: Monitor by TLC (hexane/EtOAc 8:2) or LC-MS.[4] Look for the disappearance of the aniline starting material.
-
-
Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes to destroy borate complexes.
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, typically Hexane/EtOAc gradient) to yield the pure oil/solid.
Protocol B: Sodium Cyanoborohydride (NaBH₃CN)
Status: Alternative (Borch Reduction) Rationale: Use this method if STAB is unavailable or if the specific substrate proves sterically stubborn. Critical Safety Warning: NaBH₃CN is highly toxic and can generate HCN gas if exposed to strong acids.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Bromoaniline | Substrate | 1.0 | -- |
| Pentanal | Electrophile | 1.0 - 1.2 | -- |
| Sodium Cyanoborohydride | Reductant | 1.0 - 1.5 | TOXIC. Handle in fume hood. |
| Acetic Acid | Catalyst | Excess | Adjust pH to ~4-5. |
| Methanol (MeOH) | Solvent | -- | Protic solvent required.[1][4] |
Step-by-Step Methodology
-
Solvation: Dissolve 4-bromoaniline (1.0 equiv) and pentanal (1.0 equiv) in Methanol .
-
Imine Formation: Add Acetic Acid dropwise to adjust the pH to approximately 4–5.
-
Why: At pH < 3, the amine is protonated (ammonium) and non-nucleophilic. At pH > 6, imine formation is slow. pH 4–5 is the "Goldilocks" zone for Borch reductions.
-
-
Reduction: Add Sodium Cyanoborohydride (1.2 equiv).
-
Reaction: Stir at room temperature for 12–16 hours. This reaction is generally slower than the STAB protocol.
-
Workup (Specific for Cyanide):
Critical Troubleshooting & Optimization
Why Avoid Catalytic Hydrogenation?
While H₂/Pd-C is a common method for reductive amination, it is not recommended for this substrate.
-
Risk: Hydrodehalogenation. Palladium readily catalyzes the oxidative addition of aryl bromides, leading to the formation of N-pentylaniline (loss of bromine) as a major impurity.
-
Exception: If hydrogenation is required, specialized poisoned catalysts (e.g., Pt/C sulfided) must be used, but chemical hydrides (Method A) are superior for this specific molecule.
Controlling Dialkylation
Over-alkylation (forming the tertiary amine, 4-bromo-N,N-dipentylaniline) is a potential side reaction.
-
Control: The STAB protocol minimizes this because the secondary amine product is more sterically hindered and less nucleophilic than the primary aniline starting material.
-
Remedy: If dialkylation is observed via LC-MS, ensure the aldehyde is added slowly or reduce the equivalents of aldehyde to 0.95 eq.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [open.bu.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Buchwald-Hartwig Amination using 4-Bromo-N-pentylaniline
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines.[1][2][3] Its broad substrate scope, tolerance of various functional groups, and generally milder reaction conditions have made it a preferred alternative to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1][2] The prevalence of the arylamine motif in pharmaceuticals, agrochemicals, and functional materials underscores the immense utility of this transformation in both academic and industrial research.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination, specifically focusing on the coupling of an aryl bromide, 4-Bromo-N-pentylaniline, with a secondary amine. The protocols and insights provided herein are designed to ensure methodically sound and reproducible experimental outcomes.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), in this case, 4-Bromo-N-pentylaniline, to form a Pd(II) intermediate.[2][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base facilitates the deprotonation of the coordinated amine, forming a palladium amido complex.[2][3] The choice of base is critical at this stage to ensure efficient deprotonation without promoting side reactions.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[2][4]
The selection of an appropriate phosphine ligand is paramount to the success of the reaction. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle, and can suppress undesired side reactions such as β-hydride elimination.[1][2]
Visualizing the Catalytic Cycle
Sources
Protocol and Application Notes for the Suzuki-Miyaura Coupling of 4-Bromo-N-pentylaniline
An Application Guide for Researchers
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific context for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-N-pentylaniline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural list to explain the critical parameters, mechanistic underpinnings, and optimization strategies essential for successfully synthesizing biaryl amine structures. We will explore the selection of catalysts, ligands, and bases, offering a field-tested protocol that ensures high yield and purity. This guide serves as a practical resource for leveraging this powerful C-C bond-forming reaction in complex molecule synthesis.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] For drug development professionals, this palladium-catalyzed reaction is invaluable due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters.[2]
The substrate of interest, 4-Bromo-N-pentylaniline, incorporates an electron-donating amine group, which can present unique challenges and opportunities. While the para-position of the bromine is electronically favorable for this transformation, the electron-rich nature of the aniline ring can influence the kinetics of the catalytic cycle.[3] This guide provides a robust framework for navigating these subtleties to achieve high-efficiency coupling.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-N-pentylaniline. This is often the rate-determining step of the cycle.[5] The electron-rich nature of the aniline substrate is known to facilitate this step.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. Crucially, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex, which enhances the transfer of the aryl group to the palladium complex.[1][6][7]
-
Reductive Elimination: The two organic fragments (the N-pentylaniline and the group from the boronic acid) are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Sources
Application Note: 4-Bromo-N-pentylaniline as a Strategic Building Block for Solution-Processable OLEDs
Executive Summary & Strategic Rationale
4-Bromo-N-pentylaniline represents a critical class of "solubility-enabling" intermediates in the synthesis of Organic Light-Emitting Diode (OLED) materials. While traditional OLED manufacturing relies on high-vacuum thermal evaporation (VTE) of small molecules, the industry is pivoting toward solution processing (inkjet printing, slot-die coating) to reduce costs for large-area displays.
The strategic value of this molecule lies in its dual functionality:
-
Electronic Core: The aromatic amine moiety facilitates Hole Transport (HT) via radical-cation hopping.
-
Morphological Modifier: The N-pentyl chain disrupts strong
- stacking, preventing crystallization during solvent evaporation—a common failure mode in printed electronics.
This guide details the synthesis, purification, and application of 4-Bromo-N-pentylaniline, specifically focusing on its conversion into high-mobility Hole Transport Materials (HTMs).
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Relevance to OLEDs |
| Molecular Structure | Br-C6H4-NH-(CH2)4CH3 | Secondary amine allows for further functionalization; Br allows for coupling. |
| Molecular Weight | ~242.16 g/mol | Low enough for sublimation purification if needed, but designed for solution processing. |
| Solubility | High (Toluene, Chlorobenzene) | Critical for formulating "inks" for inkjet printing. |
| Electronic Character | Electron-Rich (Donor) | Precursor for Hole Injection/Transport Layers. |
| Purity Requirement | >99.9% (HPLC/GC) | Impurities >10 ppm act as charge traps, quenching luminescence. |
Protocol A: Selective Synthesis of 4-Bromo-N-pentylaniline
Challenge: Direct alkylation of 4-bromoaniline with 1-bromopentane often leads to a mixture of mono- and di-alkylated products (selectivity issues). Solution:Reductive Amination . This method guarantees mono-alkylation and higher purity.
Reagents
-
Substrate: 4-Bromoaniline (1.0 eq)
-
Carbonyl Source: Valeraldehyde (Pentanal) (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloroethane (DCE) or THF
-
Quench: NaHCO₃ (sat. aq.)
Step-by-Step Workflow
-
Imine Formation: In a dry flask under N₂, dissolve 4-Bromoaniline in DCE. Add Valeraldehyde dropwise. Stir for 30 min at Room Temperature (RT). Note: The solution may turn slightly yellow as the imine forms.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. Expert Insight: STAB is milder than NaBH₄ and prevents reduction of the aryl-bromide bond.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The imine spot should disappear.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over MgSO₄.
-
Purification: Flash Column Chromatography (Silica). Elute with Hexane/EtOAc gradient.
Self-Validating Checkpoint
-
¹H NMR Confirmation: Look for the triplet at ~0.9 ppm (terminal methyl) and the triplet at ~3.1 ppm (N-CH₂). Crucially, verify the integration of the N-H proton (broad singlet, ~3.6–4.0 ppm) is exactly 1H. If absent, you have over-alkylated.
Protocol B: Downstream Application (Buchwald-Hartwig Coupling)
This protocol describes converting the building block into a Triphenylamine (TPA) Star-Shaped HTM , a standard architecture for OLED hole transport layers.
Reaction Scheme
Core: Tris(4-bromophenyl)amine + Building Block: 4-Bromo-N-pentylaniline? Correction: To make a standard HTM, we typically couple the secondary amine of our building block to a di-bromo core (e.g., 2,7-dibromofluorene) or couple the aryl bromide end to a core amine. Selected Workflow: Coupling 4-Bromo-N-pentylaniline (as the electrophile) with a diamine core (e.g., N,N'-diphenylbenzidine) to create a bulky, amorphous HTM.
Reagents
-
Electrophile: 4-Bromo-N-pentylaniline (2.2 eq)
-
Nucleophile: N,N'-Diphenylbenzidine (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Tri-tert-butylphosphine (P(tBu)₃) or SPhos (4-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Solvent: Anhydrous Toluene (degassed)
Workflow
-
Inert Environment: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of Palladium(0).
-
Loading: Add the Nucleophile, Base, and Pd-Catalyst inside a glovebox if possible. Add the liquid 4-Bromo-N-pentylaniline via syringe.
-
Activation: Add Toluene and Ligand. Heat to 100°C for 12–24 hours.[1]
-
Termination: Cool to RT. Filter through a pad of Celite to remove Palladium black.
-
Purification (Critical):
-
Step 1: Silica Gel Column.[2]
-
Step 2: Reprecipitation. Dissolve in minimal THF, pour into excess Methanol. Collect the precipitate. This removes oligomers.
-
Visualization: Synthesis & Purification Logic
Figure 1: Critical path from raw material to device-grade ink. Note the iterative purification loop essential for OLED lifetime.
Device Integration: Solution Processing Protocol
Once the material is synthesized using the 4-Bromo-N-pentylaniline block, it is integrated into a device.
Device Stack: ITO / PEDOT:PSS / HTL (Target) / EML / Electron Transport / Cathode.
-
Ink Formulation: Dissolve the purified HTM in Chlorobenzene or o-Xylene at 10 mg/mL.
-
Expert Tip: Filter through a 0.2 µm PTFE filter. Any dust particle > film thickness (usually 40nm) will cause a short circuit.
-
-
Spin Coating:
-
Speed: 2000–3000 rpm (adjust for 40 nm thickness).
-
Acceleration: 1000 rpm/s.
-
Time: 60s.
-
-
Annealing (The "Pentyl Effect"):
Troubleshooting & Expert Insights
| Symptom | Probable Cause | Corrective Action |
| Low Device Efficiency | Impure Building Block | Check the 4-Bromo-N-pentylaniline for traces of di-pentyl impurity. Even 1% disrupts stoichiometry in the next step. |
| High Voltage Required | Poor Charge Injection | The HOMO level might be too deep. Ensure the pentyl chain isn't sterically twisting the core too much (breaks conjugation). |
| Dark Spots in OLED | Crystallization | The film is crystallizing. The pentyl chain might be too short for the specific core used. Consider mixing with a "hexyl" analog to increase entropy. |
References
-
Buchwald-Hartwig Amination Mechanisms
-
Alkyl Chain Effects in OLEDs
- RSC Advances. "Influence of alkyl chain length on the photovoltaic properties of dithienopyran-based hole-transporting materials." (Analogous mechanism for OLEDs).
-
[Link]
-
Synthesis of N-Alkyl Anilines
-
OLED Device Physics & Materials
- DigiChem. "Advancing OLED Performance with Custom Synthesis."
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. digichem.com [digichem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Advanced Condensation Protocols for 4-Bromo-N-pentylaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Chemical Rationale
In drug discovery and materials science, the azomethine linkage (C=N) is a critical structural motif. While traditional Schiff bases (neutral imines) are synthesized via the condensation of primary amines with carbonyl compounds, the use of 4-Bromo-N-pentylaniline —a secondary amine—fundamentally alters the reaction trajectory [1].
Condensation of a secondary amine with an aldehyde or ketone does not yield a neutral Schiff base. Instead, it generates an Iminium Ion (often classified in pharmacological literature as a "protonated Schiff base analog" [2]). Depending on the structural nature of the carbonyl compound, this intermediate will either:
-
Stabilize as an Iminium Salt: If the carbonyl lacks an α-hydrogen (e.g., benzaldehyde) and a non-nucleophilic counterion is provided.
-
Tautomerize into an Enamine: If the carbonyl possesses an α-hydrogen (e.g., cyclohexanone), allowing for deprotonation.
This application note provides self-validating, step-by-step protocols for synthesizing both iminium salts and enamines using 4-Bromo-N-pentylaniline, detailing the causality behind each methodological choice to ensure high-yield, reproducible results.
Mechanistic Insights: The PADPED Pathway
The formation of these Schiff base analogs follows the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation) [1].
When 4-Bromo-N-pentylaniline attacks a protonated carbonyl, a carbinolamine intermediate is formed. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic iminium ion. Because the nitrogen in 4-Bromo-N-pentylaniline lacks a second proton to lose (unlike primary amines), the reaction cannot resolve into a neutral imine. It must either be trapped as a salt or lose a carbon-bound proton to form a C=C double bond (enamine).
Reaction pathway of secondary amines forming iminium salts and enamines.
Experimental Protocols
Protocol A: Synthesis of an Iminium Salt (Schiff Base Analog)
Objective: Isolate a stable iminium perchlorate salt using a non-enolizable aldehyde. Reagents: 4-Bromo-N-pentylaniline (1.0 eq), Benzaldehyde (1.05 eq), Perchloric acid (HClO₄, 70% aq, 1.1 eq), Anhydrous Ethanol, Diethyl ether.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mmol of 4-Bromo-N-pentylaniline in 20 mL of anhydrous ethanol in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Carbonyl Addition: Add 10.5 mmol of benzaldehyde dropwise while stirring at 0 °C.
-
Causality: Benzaldehyde lacks an α-hydrogen, strictly preventing the downstream formation of an enamine and forcing the reaction to arrest at the iminium stage.
-
-
Acidification: Slowly add 11 mmol of HClO₄ dropwise over 10 minutes.
-
Causality: The strong acid catalyzes the dehydration of the carbinolamine and provides a non-nucleophilic counterion (ClO₄⁻) to stabilize the resulting iminium cation [2].
-
-
Precipitation: Stir the mixture at room temperature for 2 hours. Add 30 mL of ice-cold diethyl ether to induce precipitation of the iminium salt.
-
Isolation: Filter the resulting solid under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.
-
Causality: Iminium salts are highly hygroscopic and susceptible to rapid hydrolysis back to the starting materials [1]. Rigorous exclusion of water during isolation is critical.
-
Protocol B: Synthesis of an Enamine
Objective: Synthesize an enamine using an enolizable ketone via azeotropic distillation. Reagents: 4-Bromo-N-pentylaniline (1.0 eq), Cyclohexanone (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Anhydrous Toluene.
Step-by-Step Workflow:
-
Assembly: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Mixing: Combine 10 mmol of 4-Bromo-N-pentylaniline, 12 mmol of cyclohexanone, and 0.5 mmol of p-TsOH in 40 mL of anhydrous toluene.
-
Causality:p-TsOH provides mild acidic conditions. It protonates the carbonyl oxygen to increase electrophilicity without completely protonating the secondary amine, which would render it non-nucleophilic.
-
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.
-
Causality: The condensation is a reversible equilibrium. By azeotropically removing the byproduct water, the equilibrium is continuously driven toward the enamine product according to Le Chatelier’s principle.
-
-
Termination: Once water ceases to collect (typically 4–6 hours), cool the reaction to room temperature.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation.
Quantitative Data & Analytical Validation
To ensure the self-validation of your synthesized compounds, compare the spectroscopic data of the isolated products against the starting 4-Bromo-N-pentylaniline [3].
Table 1: Comparative Spectroscopic Markers for Reaction Validation
| Compound State | ¹H NMR Characteristic Peak (CDCl₃) | ¹³C NMR Characteristic Peak | IR Spectroscopy (cm⁻¹) |
| 4-Bromo-N-pentylaniline (Starting Material) | ~3.95 ppm (br s, 1H, -NH ) | ~43.4 ppm (-C H₂-N) | ~3400 (N-H stretch) |
| Iminium Salt (Protocol A) | ~8.5 – 9.0 ppm (s, 1H, N=CH ⁺) | ~165.0 ppm (C =N⁺) | 1660 – 1680 (C=N⁺ stretch) |
| Enamine (Protocol B) | ~4.5 – 5.5 ppm (m, 1H, C=CH ) | ~90.0 – 100.0 ppm (C =C-N) | 1630 – 1650 (C=C stretch) |
Note: The disappearance of the broad singlet at ~3.95 ppm (secondary amine N-H) is the primary indicator of complete conversion in both protocols.
References
-
Imines - Properties, Formation, Reactions, and Mechanisms Master Organic Chemistry URL:[Link]
-
Structure and wavelength modification in retinylidene iminium salts Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]
-
Lewis Base−Boryl Radicals Enabled the Desulfurizative Reduction and Annulation of Thioamides (Supporting Information: 4-Bromo-N-pentylaniline characterization) Amazon Web Services (AWS) / Peer-Reviewed Supplementary Data URL: [Link]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-N-pentylaniline
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 4-bromo-N-pentylaniline. This versatile substrate is a key building block in the synthesis of a wide array of functionalized aniline derivatives, which are of significant interest to researchers in medicinal chemistry, materials science, and drug development. This document outlines methodologies for several pivotal cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. Each protocol is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of 4-Bromo-N-pentylaniline in Modern Synthesis
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] 4-Bromo-N-pentylaniline serves as an exemplary aryl bromide for these transformations. The presence of the electron-donating N-pentylamino group can influence the reactivity of the C-Br bond, presenting unique challenges and opportunities in catalyst and reaction condition selection.[3] The successful functionalization of this scaffold opens avenues to novel compounds with potential applications as pharmaceuticals, organic electronic materials, and agrochemicals.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a foundational understanding of how to approach the cross-coupling of this specific substrate, enabling rational troubleshooting and adaptation for a variety of coupling partners.
Safety First: Handling Reagents with Due Diligence
The protocols described herein involve hazardous materials that require careful handling in a controlled laboratory environment.
-
4-Bromo-N-pentylaniline and Analogs: These compounds are classified as harmful if swallowed, in contact with skin, or if inhaled. They can also cause skin and serious eye irritation.[4][5][6] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Palladium Catalysts: While many palladium catalysts are stable, some can be air-sensitive or pyrophoric, particularly finely divided palladium on carbon, which can ignite combustible materials.[8][9][10][11][12] Handle with care and store according to the manufacturer's instructions.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[13][14][15][16] They should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Bases and Solvents: Strong bases such as sodium tert-butoxide are corrosive and pyrophoric upon contact with air and moisture.[7][17][18][19] Many organic solvents used are flammable and have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound.[20][21] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
Rationale for Protocol Design
For the Suzuki coupling of 4-bromo-N-pentylaniline, the choice of catalyst, ligand, base, and solvent system is critical to overcoming the potential for catalyst deactivation by the amine functionality.[22] A common and effective catalyst system for electron-rich anilines involves a palladium(II) precatalyst that is reduced in situ to the active palladium(0) species.[2] The use of a bulky, electron-rich phosphine ligand can facilitate the oxidative addition step and promote efficient reductive elimination.[23] Potassium phosphate is often a suitable base for nitrogen-containing heterocycles and anilines as it is generally non-nucleophilic and sufficiently strong to facilitate transmetalation.[22] A polar aprotic solvent like dioxane or a mixture of toluene and water is typically employed to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromo-N-pentylaniline with a generic arylboronic acid.
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-N-pentylaniline | 1.0 | 242 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 0.02 | 4.5 mg |
| SPhos | 0.04 | 16.4 mg |
| K₃PO₄ | 2.0 | 424 mg |
| Dioxane/H₂O (4:1) | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromo-N-pentylaniline (1.0 eq.), the arylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds, coupling aryl halides with amines.[24] This reaction is of paramount importance in pharmaceutical chemistry, where the arylamine moiety is a common structural motif.
Rationale for Protocol Design
When 4-bromo-N-pentylaniline is the substrate, the goal is typically to couple it with a different amine, leading to a diaryl- or alkylarylamine. The existing N-pentylamino group can potentially interfere with the reaction, making the choice of a highly active and selective catalyst system crucial.[25] The use of sterically hindered, electron-rich biarylphosphine ligands is a hallmark of modern Buchwald-Hartwig amination, as they promote the reductive elimination step, which is often rate-limiting.[23] A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of 4-bromo-N-pentylaniline with a primary or secondary amine.
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-N-pentylaniline | 1.0 | 242 mg |
| Amine | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.01 | 9.2 mg |
| XPhos | 0.04 | 19.1 mg |
| NaOtBu | 1.4 | 135 mg |
| Toluene | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox, add 4-bromo-N-pentylaniline (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01 eq.), and XPhos (0.04 eq.) to a dry Schlenk tube with a stir bar.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add dry, degassed toluene (5 mL) followed by the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 2-16 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Coupling: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of great value in the synthesis of complex organic molecules.[26][27]
Rationale for Protocol Design
For the Heck coupling of 4-bromo-N-pentylaniline, a phosphine-free catalyst system can be effective, although phosphine ligands are also commonly used.[27] Palladium(II) acetate is a common precatalyst. The choice of base is important; an inorganic base like potassium carbonate is often sufficient. A polar aprotic solvent such as DMF or DMAc is typically used to facilitate the reaction at elevated temperatures.
Experimental Protocol: Heck Coupling
This protocol describes the coupling of 4-bromo-N-pentylaniline with an acrylate or styrene derivative.
Table 3: Reagents for Heck Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-N-pentylaniline | 1.0 | 242 mg |
| Alkene | 1.5 | 1.5 mmol |
| Pd(OAc)₂ | 0.01 | 2.2 mg |
| PPh₃ (optional) | 0.02 | 5.2 mg |
| K₂CO₃ | 2.0 | 276 mg |
| DMF | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk tube, add 4-bromo-N-pentylaniline (1.0 eq.), Pd(OAc)₂ (0.01 eq.), and optionally PPh₃ (0.02 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add K₂CO₃ (2.0 eq.) and the alkene (1.5 eq.).
-
Add degassed DMF (5 mL).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Coupling Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a reliable method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[28][29] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Rationale for Protocol Design
In the Sonogashira coupling of 4-bromo-N-pentylaniline, the standard conditions involving a palladium catalyst, a copper(I) salt, and an amine base are generally effective.[30] The amine, often triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent. The copper(I) iodide co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[31]
Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of 4-bromo-N-pentylaniline with a terminal alkyne.
Table 4: Reagents for Sonogashira Coupling
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-N-pentylaniline | 1.0 | 242 mg |
| Terminal Alkyne | 1.2 | 1.2 mmol |
| PdCl₂(PPh₃)₂ | 0.02 | 14.0 mg |
| CuI | 0.04 | 7.6 mg |
| Triethylamine | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 4-bromo-N-pentylaniline (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add triethylamine (5 mL) and the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Catalytic Cycles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.ie [fishersci.ie]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. carlroth.com [carlroth.com]
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- 16. my.airliquide.com [my.airliquide.com]
- 17. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 18. research.columbia.edu [research.columbia.edu]
- 19. cdn.prod.web.uta.edu [cdn.prod.web.uta.edu]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 25. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Heck Reaction [organic-chemistry.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. pdf.benchchem.com [pdf.benchchem.com]
Precision Synthesis of N-Pentyl-4-Bromoaniline Derivatives
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
The synthesis of N-alkyl-4-haloanilines , such as N-pentyl-4-bromoaniline , represents a critical transformation in medicinal chemistry.[1] These scaffolds serve as versatile building blocks for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and the generation of nitrogen-containing heterocycles found in kinase inhibitors and liquid crystalline materials.
While the target molecule appears structurally simple, its synthesis is a classic case study in chemoselectivity . The core challenge lies in differentiating between mono-alkylation (desired) and di-alkylation (undesired).
This guide contrasts two primary methodologies:
-
Method A: Reductive Amination (The Gold Standard): Utilizes sodium triacetoxyborohydride (STAB) to achieve high selectivity for the mono-alkylated product.[1]
-
Method B: Direct Alkylation (The Legacy Approach): Utilizes alkyl halides and base; historically significant but prone to over-alkylation and lower atom economy.[1]
Recommendation: Method A is the superior protocol for drug development applications due to its mild conditions, high functional group tolerance, and operational simplicity.
Chemical Pathway Analysis
The Selectivity Problem
In direct alkylation (Method B), the product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive effect of the alkyl group.[1] This leads to a competitive reaction where the product reacts further to form the tertiary amine.[1]
The Reductive Amination Solution
Reductive amination proceeds via an imine intermediate.[1][2][3][4] The reducing agent selected, Sodium Triacetoxyborohydride (NaBH(OAc)₃) , is crucial because it is mild enough not to reduce the aldehyde/ketone but strong enough to reduce the iminium ion formed in situ. This kinetic control ensures mono-alkylation.[1]
Reaction Mechanism Visualization
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic pathway highlighting the selectivity of reductive amination (green path) versus the risk of over-alkylation in direct substitution (red dashed path).
Experimental Protocols
Method A: Reductive Amination (Recommended)
Objective: Selective synthesis of N-pentyl-4-bromoaniline.[1] Scale: 10 mmol (Representative)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][3][5][6][7] | Amount | Role |
| 4-Bromoaniline | 172.02 | 1.0 | 1.72 g | Substrate |
| Pentanal | 86.13 | 1.1 | 1.17 mL | Electrophile |
| NaBH(OAc)₃ | 211.94 | 1.4 | 2.97 g | Reducing Agent |
| Acetic Acid (AcOH) | 60.05 | 1.0 | 0.57 mL | Catalyst |
| DCE (1,2-Dichloroethane) | - | - | 35 mL | Solvent |
Step-by-Step Procedure
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.72 g, 10 mmol) in DCE (35 mL).
-
Imine Formation: Add Pentanal (1.1 equiv) and Acetic Acid (1.0 equiv).[1] Stir at room temperature for 15–30 minutes under nitrogen atmosphere.
-
Note: A slight color change (yellowing) indicates imine formation.[1]
-
-
Reduction: Cool the mixture slightly to 0°C (optional, but recommended for scale-up). Add NaBH(OAc)₃ (1.4 equiv) in three portions over 10 minutes.
-
Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Endpoint: Reaction is typically complete within 2–4 hours.[1]
-
-
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).
-
Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 85–95% (Pale yellow oil or low-melting solid).[1]
Method B: Direct Alkylation (Alternative)
Use Case: When aldehyde reagents are unavailable or for rapid combinatorial screening where yield is secondary.[1]
Reagents
-
1-Bromopentane (1.0 equiv) - Strict stoichiometry is critical.[1]
-
K₂CO₃ (2.0 equiv)[1]
-
DMF (Dimethylformamide)[1]
Procedure Summary
-
Dissolve 4-bromoaniline and K₂CO₃ in DMF.
-
Add 1-bromopentane dropwise at room temperature.
-
Heat to 60°C for 12 hours.
-
Critical Step: Stop reaction at ~80% conversion of starting material to avoid over-alkylation.
-
Aqueous workup and rigorous chromatography required to separate mono/di-alkylated products.[1]
Analytical Data & Characterization
Since specific literature data for N-pentyl-4-bromoaniline can be sparse, the following are the expected spectral characteristics based on structural analogs (e.g., N-butyl-4-bromoaniline).
| Technique | Expected Signal / Value | Interpretation |
| Physical State | Pale yellow oil or low-melting solid | Typical for medium-chain N-alkyl anilines.[1] |
| ¹H NMR (CDCl₃) | δ 7.25 (d, 2H, J=8.8 Hz) | Aromatic protons (ortho to Br). |
| δ 6.48 (d, 2H, J=8.8 Hz) | Aromatic protons (ortho to NH). | |
| δ 3.60 (br s, 1H) | N-H proton (broad). | |
| δ 3.08 (t, 2H, J=7.0 Hz) | N-CH₂ -CH₂... (Methylene adjacent to N).[1] | |
| δ 1.60 (quint, 2H) | N-CH₂-CH₂ -CH₂... | |
| δ 1.35 (m, 4H) | Alkyl chain middle protons.[1] | |
| δ 0.90 (t, 3H) | Terminal CH₃ . | |
| MS (ESI+) | m/z 242.0 / 244.0 [M+H]⁺ | Characteristic 1:1 bromine isotope pattern.[1] |
Workflow & Troubleshooting Guide
Experimental Workflow
The following diagram outlines the critical decision points and workup steps for the recommended Method A.
Figure 2: Step-by-step workflow for the reductive amination protocol.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old reducing agent.[1] | NaBH(OAc)₃ is moisture sensitive.[1] Use a fresh bottle or switch to NaBH₄/MeOH (less selective but stronger).[1] |
| Dialkylation Observed | Reaction run too hot or excess aldehyde.[1] | Ensure temperature is <25°C. Add aldehyde slowly. Use STAB (Method A) over NaBH₃CN.[1] |
| Emulsion during workup | Boron salts complexing.[1] | Add a small amount of Rochelle's salt or dilute further with water before extraction.[1] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [1]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
ChemicalBook. (2024).[1][7] 4-Bromoaniline Properties and Safety.
-
Sigma-Aldrich. (2025).[1] Application Note: Reductive Amination Protocols.
-
BenchChem. (2025).[1][4] Application Notes: N-Alkylation of Anilines. [1]
Sources
- 1. redalyc.org [redalyc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSpace [open.bu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 7. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-N-pentylaniline by Column Chromatography
Welcome to the technical support center for the purification of 4-bromo-N-pentylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful purification of this compound using column chromatography. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you overcome common challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the column chromatography of 4-bromo-N-pentylaniline and similar aromatic amines.
Q1: Why is my 4-bromo-N-pentylaniline streaking or tailing on the silica gel column?
The most common reason for streaking or tailing of basic compounds like 4-bromo-N-pentylaniline on a standard silica gel column is the interaction between the basic amine and the acidic silanol groups on the silica surface.[1][2] This acid-base interaction can lead to strong, non-uniform adsorption, resulting in poor peak shape, reduced separation efficiency, and potential compound degradation.[2]
Q2: What are the most common impurities I should expect in my crude 4-bromo-N-pentylaniline sample?
Common impurities often stem from the synthetic route used. For N-alkylation of 4-bromoaniline, you can expect to find:
-
Unreacted 4-bromoaniline: Incomplete reaction.[3]
-
Unreacted pentyl halide: Excess reagent.[3]
-
N,N-dipentyl-4-bromoaniline: Over-alkylation of the desired secondary amine, which is often more nucleophilic than the starting primary amine.[3][4]
-
Oxidation byproducts: Anilines can be susceptible to air oxidation, leading to colored impurities.[4][5]
Q3: How can I quickly improve the peak shape of my compound during column chromatography?
The most effective and common solution is to add a basic modifier to your mobile phase.[1][2] A small amount of triethylamine (TEA), typically 0.1-2% (v/v), will neutralize the acidic sites on the silica gel, preventing strong interactions with your basic analyte and leading to sharper, more symmetrical peaks.[1]
Q4: Can I use a different stationary phase instead of silica gel?
Yes, several alternatives can be effective:
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds as it has fewer acidic sites compared to silica.[6]
-
Amine-functionalized silica: These columns have a surface that is more compatible with basic compounds, often providing excellent separation without the need for mobile phase modifiers.[2]
-
Reversed-Phase Chromatography (e.g., C18): This technique separates compounds based on hydrophobicity and can be very effective for purifying anilines, often with the addition of a basic modifier to the mobile phase to ensure good peak shape.[1][7]
In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving more complex issues you might encounter during the purification of 4-bromo-N-pentylaniline.
Problem 1: Persistent Streaking and Poor Separation Even with Triethylamine (TEA)
If you are still observing significant tailing or co-elution of impurities despite adding TEA to your mobile phase, consider the following steps:
1. Optimize the Concentration of the Basic Modifier:
-
Rationale: The optimal concentration of TEA can vary. Too little may not sufficiently neutralize the silica, while too much can alter the overall polarity of the mobile phase and affect separation.
-
Action: Systematically vary the concentration of TEA from 0.5% to 5% (v/v) in your eluent and monitor the separation by TLC.
2. Switch to a Different Basic Modifier:
-
Rationale: While TEA is a common choice, other bases can sometimes provide better results.
-
Action: Consider using ammonia (as a solution in methanol or dichloromethane) as the modifier.[1] A 1-2% solution of ammonia in the polar component of your mobile phase can be very effective for polar amines.
3. Pre-treat the Silica Gel:
-
Rationale: Ensuring the silica gel is fully neutralized before loading your sample can significantly improve performance.
-
Action: Instead of just adding a modifier to the mobile phase, you can prepare a slurry of your silica gel in the initial, base-modified eluent. This ensures that the entire stationary phase is conditioned before the separation begins.
Problem 2: Difficulty Separating 4-Bromo-N-pentylaniline from the Over-Alkylated Product (N,N-dipentyl-4-bromoaniline)
The desired mono-alkylated product and the di-alkylated byproduct can have very similar polarities, making their separation challenging.
1. Optimize the Mobile Phase Polarity:
-
Rationale: A subtle change in the mobile phase composition can enhance the selectivity between two closely eluting compounds.[2]
-
Action: Use a shallow gradient elution. Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes with 1% TEA) and gradually increase the polarity. This can help to resolve compounds with close Rf values.
2. Consider a Different Solvent System:
-
Rationale: Changing the solvents in your mobile phase can alter the selectivity of the separation.
-
Action: Experiment with different solvent systems. For example, a mixture of dichloromethane and hexanes, or toluene and ethyl acetate (with a basic modifier) might provide the necessary selectivity.
3. Reduce the Sample Load:
-
Rationale: Overloading the column is a common cause of poor separation, especially for closely eluting compounds.[1]
-
Action: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 by weight for difficult separations.[8]
Experimental Protocols
Here are detailed protocols for the purification of 4-bromo-N-pentylaniline by column chromatography.
Protocol 1: Standard Silica Gel Chromatography with Triethylamine
This protocol is a good starting point for most routine purifications of 4-bromo-N-pentylaniline.
Materials:
-
Crude 4-bromo-N-pentylaniline
-
Silica gel (230-400 mesh)
-
n-Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for your separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% TEA to the developing solvent to simulate the column conditions. Aim for an Rf value of ~0.2-0.3 for the desired product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate + 1% TEA).
-
Pour the slurry into the column and allow it to pack evenly.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.[8]
-
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate or DCM/Hexanes | Provides good selectivity for many organic compounds. |
| Basic Modifier | 1-2% (v/v) Triethylamine | Neutralizes acidic silanol groups, improving peak shape for basic amines.[1] |
| Silica to Sample Ratio | 50:1 to 100:1 (w/w) | Higher ratios improve resolution for difficult separations.[8] |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for separating mixtures with a wide range of polarities.[9] |
Visualizations
Workflow for Troubleshooting Amine Purification
Caption: A decision-making workflow for troubleshooting common issues in amine purification by column chromatography.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Retrieved from [Link]
-
Snow, N. H. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link]
-
Givian, M., et al. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science, 36(15), 2450-7. Retrieved from [Link]
-
Unknown. (n.d.). Troubleshooting in Chromatography. Journal of Chromatographic Science. Retrieved from [Link]
-
San Diego State University. (2017). Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University Digital Collections. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Chromatography Forum. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
MDPI. (2018, May 27). Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. MDPI. Retrieved from [Link]
-
PubMed. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]
-
PMC. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). List of major mobile phases and HPLC columns screened. ResearchGate. Retrieved from [Link]
-
Arkivoc. (n.d.). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. Retrieved from [Link]
-
YMC. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. YMC. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Surface Polymerization of Aniline on Silica Gel. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2003, February 22). Surface Polymerization of Aniline on Silica Gel. Langmuir. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-N-(2-(dimethylamino)phenyl)-3,5-dihydroxybenzamide on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2017, July 3). Study of polyaniline-coated silica gel as a stationary phase in different modes of capillary liquid chromatography. ResearchGate. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]
-
ResearchGate. (2025, August 9). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. Retrieved from [https://www.researchgate.net/publication/259178499_Thin-layer_chromatography_as_a_method_for_separating_aniline_oligomers]([Link]_ chromatography_as_a_method_for_separating_aniline_oligomers)
-
imChem. (n.d.). RECOMMENDED COLUMN CLEANING AND REGENERATING PROCEDURES. imChem. Retrieved from [Link]
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- 5. Aniline - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nacalai.com [nacalai.com]
Optimizing yield in 4-Bromo-N-pentylaniline synthesis
To: Research & Development Team From: Technical Support Center – Organic Synthesis Division Subject: Optimization Guide: High-Yield Synthesis of 4-Bromo-N-pentylaniline
Executive Summary & Route Selection
User Query: "How do I maximize yield and selectivity for 4-Bromo-N-pentylaniline, avoiding the formation of the dialkylated byproduct?"
Technical Analysis: The synthesis of 4-Bromo-N-pentylaniline involves attaching a pentyl chain to the nitrogen of 4-bromoaniline. The primary challenge in this transformation is chemoselectivity .
-
The Trap (Direct Alkylation): Reacting 4-bromoaniline directly with 1-bromopentane often leads to "over-alkylation," producing the undesired N,N-dipentyl byproduct. The secondary amine product is often more nucleophilic than the starting primary amine, creating a runaway reaction.
-
The Solution (Reductive Amination): The industry-standard "Gold Route" is Reductive Amination using Valeraldehyde (Pentanal) and a selective reducing agent like Sodium Triacetoxyborohydride (STAB). This method kinetically favors mono-alkylation.
The "Gold Standard" Protocol: Reductive Amination
This protocol uses Sodium Triacetoxyborohydride (NaBH(OAc)₃) .[1] Unlike Sodium Borohydride (NaBH₄), STAB is mild enough to not reduce the aldehyde competitor, allowing for a "one-pot" procedure that drives the equilibrium toward the imine, which is then selectively reduced.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Bromoaniline | Limiting Reagent | 1.0 equiv | Starting material.[2] |
| Pentanal (Valeraldehyde) | Electrophile | 1.1 - 1.2 equiv | Slight excess ensures complete conversion. |
| NaBH(OAc)₃ | Reducing Agent | 1.4 - 1.5 equiv | Selective for imine reduction. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 equiv | Promotes imine formation. |
| DCE (1,2-Dichloroethane) | Solvent | 0.1 - 0.2 M | THF is a greener alternative if DCE is restricted. |
Step-by-Step Methodology
-
Imine Formation (In Situ):
-
Charge a dry reaction vessel with 4-Bromoaniline (1.0 equiv) and DCE (or THF).
-
Add Pentanal (1.1 equiv) and Acetic Acid (1.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 20–30 minutes under Nitrogen. This allows the hemiaminal/imine equilibrium to establish before reduction begins.
-
-
Selective Reduction:
-
Add NaBH(OAc)₃ (1.4 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LCMS. The starting aniline spot should disappear.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (slowly) until pH is neutral/basic (pH ~8).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Acid/Base Extraction (High Throughput): Dissolve crude oil in Et₂O. Extract with 1M HCl (product goes to aqueous layer). Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH, extract back into Et₂O.
-
Chromatography: If high purity is required, use silica gel chromatography. Elute with a gradient of 0%
10% EtOAc in Hexanes.
-
Troubleshooting & FAQs
Q1: I am seeing a significant amount of starting material (4-bromoaniline) remaining. Why?
Diagnosis: Incomplete imine formation or wet solvent.
-
The Cause: Water inhibits imine formation (hydrolysis). If the solvent is "wet," the equilibrium shifts back to the aldehyde + amine.
-
The Fix: Ensure solvents are anhydrous. Add 3Å Molecular Sieves to the reaction mixture during the first 30 minutes to scavenge water.
Q2: I still see dialkylation (N,N-dipentyl) even with reductive amination.
Diagnosis: "Imine-Amine Exchange" or excess aldehyde.
-
The Cause: While rare in this method, if the reaction runs too long with large excess aldehyde, the mono-product can react again.
-
The Fix:
-
Strictly limit Pentanal to 1.1 equivalents .
-
Do not heat the reaction; keep it at 20–25°C.
-
Switch solvent to Methanol and use NaBH₃CN (Sodium Cyanoborohydride) at pH 6. This is a "harder" stop against over-alkylation but requires toxic cyanide handling.
-
Q3: The product is an oil and difficult to crystallize.
Diagnosis: Physical property inherent to N-alkyl anilines.
-
The Fix: 4-Bromo-N-pentylaniline is likely an oil or low-melting solid. Do not attempt recrystallization.
-
Convert it to the Hydrochloride Salt for storage/handling: Dissolve the oil in diethyl ether and bubble HCl gas (or add HCl in Dioxane). The resulting salt is a stable, white solid.
-
Visualizing the Mechanism & Logic
Figure 1: Reaction Pathway & Selectivity Control
This diagram illustrates the "fork in the road" where the choice of reagent determines whether you get the desired Mono-product or the unwanted Di-product.
Caption: The reductive amination pathway (Green) kinetically traps the mono-alkylated product, whereas direct alkylation allows the red "runaway" reaction to the dialkylated impurity.
Figure 2: Troubleshooting Decision Tree
Use this flow to diagnose low yields or impurities.
Caption: Diagnostic workflow for resolving common synthetic failures in N-alkylation.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Source:
-
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."
-
Source:
-
-
Sigma-Aldrich.
-
Source:
-
Sources
Technical Support Center: Troubleshooting Low Yields in N-Alkylation of Anilines
Welcome to our dedicated technical support center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we address common challenges that lead to low yields and provide scientifically grounded, field-proven solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to optimize your reactions and achieve your desired outcomes.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section tackles specific experimental issues head-on, providing not just solutions but the underlying chemical reasoning to inform your experimental design.
Question 1: My reaction shows low or no conversion of the starting aniline. What are the primary causes and how can I address them?
Answer:
Low or no conversion in an N-alkylation reaction is a common but solvable issue. The root cause often lies in one of three areas: insufficient reactivity of the reactants, suboptimal reaction conditions, or catalyst deactivation.
-
Insufficiently Reactive Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. For nucleophilic substitution reactions, the reactivity trend is generally I > Br > Cl > F. If you are using an alkyl chloride or bromide and observing low conversion, switching to the more reactive alkyl iodide can significantly increase the reaction rate.[1]
-
Suboptimal Reaction Temperature: Many N-alkylation reactions require a certain activation energy to proceed at a reasonable rate. If you are running your reaction at room temperature with sluggish results, a gradual increase in temperature is a logical next step.[1] For instance, some manganese-catalyzed systems using alcohols as alkylating agents operate efficiently at 80-110 °C.[2][3][4] However, be mindful that excessive heat can lead to side reactions.[1]
-
Inappropriate Base or Catalyst System: The choice of base is critical and is often interdependent with the chosen solvent and catalyst. In many catalytic systems, particularly those employing the "borrowing hydrogen" strategy with alcohols, a base is essential for catalyst activation or deprotonation of the aniline.[2] The absence of a suitable base can result in no product formation.[2][5] Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium tert-butoxide (t-BuOK).[2] If using a heterogeneous catalyst, ensure it is active. Pre-treatment, such as the pre-reduction of a copper chromite catalyst, can dramatically improve yields.[6]
-
Steric Hindrance: The structure of your aniline or alkylating agent can significantly impact reactivity. Large, bulky groups near the nitrogen atom of the aniline (ortho-substituents) or at the reactive center of the alkylating agent can physically block the nucleophilic attack, slowing down the reaction.[4][6][7] In such cases, higher temperatures, more reactive alkylating agents, or catalysts specifically designed for sterically demanding substrates may be necessary.[7]
dot
Caption: Troubleshooting workflow for low aniline conversion.
Question 2: I'm forming my desired mono-N-alkylated product, but I'm also getting a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity for mono-alkylation?
Answer:
Over-alkylation is a classic challenge in the N-alkylation of primary amines. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, making it a prime candidate for a second alkylation.[1][6] Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry Control: The most straightforward approach is to use an excess of the aniline relative to the alkylating agent.[1][8] This increases the statistical probability that the alkylating agent will encounter and react with a molecule of the starting aniline rather than the less abundant mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture keeps its instantaneous concentration low. This minimizes the chance of the mono-alkylated product reacting again before the starting aniline has been consumed.[8][9]
-
Lower Reaction Temperature: The activation energy for the second alkylation may be different from the first. Lowering the reaction temperature can sometimes slow the rate of the second alkylation more significantly than the first, thus improving selectivity.[1]
-
Choice of Catalyst and Solvent: Certain catalytic systems are inherently more selective for mono-alkylation. For example, some solid acid catalysts or specific metal-ligand complexes can exhibit shape selectivity that disfavors the reaction of the bulkier mono-alkylated product.[5] The choice of solvent can also influence selectivity; for instance, in some cases, ionic liquids have been shown to minimize over-alkylation.[10]
dot
Caption: Reaction pathway showing over-alkylation.
Question 3: My reaction is producing C-alkylated isomers in addition to the desired N-alkylated product. What causes this and how can it be prevented?
Answer:
C-alkylation is a competing reaction pathway where the alkyl group is added to the aromatic ring of the aniline, typically at the ortho and para positions, instead of the nitrogen atom.[1][6] This side reaction is often promoted by:
-
High Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for electrophilic aromatic substitution on the aniline ring.[1][11] This is particularly true in the presence of certain catalysts. For example, with zeolite catalysts, N-alkylation is favored at lower temperatures (around 250-350°C), while C-alkylation becomes more prominent at higher temperatures (>300°C).[11]
-
Acidic Catalysts: Certain solid acid catalysts can promote C-alkylation.[1] It is crucial to screen different catalysts to find one with high selectivity for N-alkylation.
-
Rearrangement: In some cases, an initially formed N-alkylated product can rearrange to a C-alkylated product, especially under acidic conditions or at high temperatures.
To suppress C-alkylation, the primary strategy is to lower the reaction temperature .[1] If C-alkylation persists, screening alternative catalysts that are less prone to promoting electrophilic aromatic substitution is recommended.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of substituents on the aniline ring affect the N-alkylation reaction?
The electronic properties of substituents on the aniline ring significantly influence the nucleophilicity of the nitrogen atom and, consequently, the reaction rate.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate.[5][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, making the aniline less nucleophilic and slowing down the reaction.[6][12][13][14] Anilines with strong electron-withdrawing groups may require more forcing conditions (higher temperatures, more reactive alkylating agents) to achieve good conversion.[13]
Q2: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology for N-alkylation?
The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a sustainable and atom-economical approach for N-alkylation that uses alcohols as the alkylating agents, with water as the only byproduct.[3][13][15] The general mechanism involves:
-
Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Mn, Ir) temporarily "borrows" hydrogen from the alcohol to form a metal hydride and an in-situ generated aldehyde or ketone.[3][13]
-
Condensation: The aniline reacts with the aldehyde/ketone to form an imine intermediate, releasing a molecule of water.[3]
-
Hydrogenation: The metal hydride then transfers the "borrowed" hydrogen back to the imine, reducing it to the final N-alkylated aniline and regenerating the catalyst.[3]
dot
Caption: The Borrowing Hydrogen catalytic cycle.
Q3: Can I perform a Friedel-Crafts alkylation directly on aniline?
Direct Friedel-Crafts alkylation on aniline using a Lewis acid catalyst like aluminum chloride (AlCl₃) generally fails. The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst. This forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[1] To achieve C-alkylation via a Friedel-Crafts type reaction, the amino group must first be protected, for example, by converting it to an amide (e.g., acetanilide).[1]
Data Summary and Protocols
Table 1: Common Bases and Solvents in N-Alkylation of Anilines
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile, DMSO, Xylene | A versatile and commonly used weak base, often effective in reactions with alkyl halides. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 | DMF, Acetonitrile, Toluene | Similar to K₂CO₃, another mild and inexpensive option. |
| Potassium t-Butoxide (t-BuOK) | ~19 | Toluene, THF | A strong, non-nucleophilic base, often required for catalytic cycles involving alcohols.[2] |
| Sodium Hydride (NaH) | ~36 | THF, Toluene | A very strong, non-nucleophilic base used to deprotonate the aniline.[3][9] |
Protocol: General Procedure for N-Alkylation of Aniline with an Alcohol via Borrowing Hydrogen
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the catalyst (e.g., Manganese Pincer Complex, 3 mol%), the base (e.g., t-BuOK, 0.75 mmol), and the solid aniline derivative (if applicable, 1 mmol).[2][3]
-
Reagent Addition: Under a positive flow of inert gas, add the dry solvent (e.g., toluene, 2 mL), the alcohol (1.2 mmol), and the liquid aniline (1 mmol) via syringe.[3]
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 24 hours).[2][3] Monitor the reaction progress by TLC or GC analysis.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2][3]
-
Purification: Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylaniline.[2][3]
References
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. [Link]
- Selective N-alkylation of aniline in the presence of zeolite catalysts.
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]
-
Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications (RSC Publishing). [Link]
-
Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). [Link]
-
Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. MDPI. [Link]
-
Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 12. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Separation of Mono- and Di-alkylated 4-Bromoaniline Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing challenges with the separation of mono- and di-alkylated 4-bromoaniline products. Alkylation of 4-bromoaniline often results in a mixture of the starting material, the desired mono-alkylated product, and the over-alkylated di-alkylated product.[1][2] The separation of these closely related compounds can be a significant purification challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities.
Understanding the Challenge: Why is this Separation Difficult?
The primary difficulty in separating mono- and di-alkylated 4-bromoanilines lies in their similar polarities. The introduction of alkyl groups to the nitrogen atom of 4-bromoaniline reduces the compound's polarity, but the difference between the mono- and di-alkylated species is often subtle. This makes chromatographic separation, the most common purification technique, challenging.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows three spots that are very close together. How can I improve their separation?
A1: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is the first critical step before attempting a larger scale purification. If your spots have very similar Rf values, consider the following:
-
Solvent System Optimization: The choice of eluent is paramount. A common starting point for anilines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3]
-
Strategy: Start with a 1:1 mixture and adjust the ratio. To increase separation, you often need to decrease the overall polarity of the solvent system. Try ratios like 9:1 or even 19:1 (hexane:ethyl acetate). The goal is to have the spot of interest with an Rf value between 0.2 and 0.4 for optimal column chromatography.[4]
-
Pro-Tip: Introducing a small amount of a third solvent with a different polarity, such as dichloromethane, can sometimes dramatically improve separation.
-
-
Additive for Basic Compounds: Anilines are basic and can interact strongly with the acidic silica gel on a TLC plate, leading to tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a basic modifier like triethylamine to your eluent system.[4] This will compete with your aniline derivatives for the active sites on the silica, resulting in sharper spots and often better separation.
-
-
Stationary Phase: While silica gel is the most common stationary phase, consider using alumina for highly basic compounds.[3] Alumina is less acidic and can reduce the strong interactions that cause poor separation on silica.
Q2: I'm performing a column chromatography separation, but my fractions are all mixed. What am I doing wrong?
A2: This is a common and frustrating issue. Here are several factors to consider to improve your column chromatography:
-
Column Packing: A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the silica bed. The "wet slurry" method, where silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred.[4]
-
Sample Loading: Dissolve your crude product in the minimum amount of the mobile phase or a volatile solvent and load it onto the column in a narrow band.[5] A wide starting band will lead to broad, overlapping peaks.
-
Elution Technique:
-
Isocratic vs. Gradient Elution: If your compounds are very close in polarity, an isocratic elution (using a single solvent mixture) may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased over time, can significantly improve separation. Start with a low polarity solvent system to elute the less polar di-alkylated product, and then slowly increase the polarity to elute the mono-alkylated product and finally the starting 4-bromoaniline.
-
Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, leading to improved resolution.
-
Q3: My product seems to be degrading on the silica gel column. How can I prevent this?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, especially anilines which can be prone to oxidation.[6][7]
-
Deactivate the Silica Gel: Before packing your column, you can prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine. This will neutralize the acidic sites on the silica.[7]
-
Use Neutral or Deactivated Silica/Alumina: Commercially available neutral or deactivated stationary phases are excellent alternatives for purifying acid-sensitive compounds.[7]
-
Work Quickly: Minimize the time your compound spends on the column.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the separation of mono- and di-alkylated 4-bromoaniline products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on TLC (Rf values are too close) | 1. Inappropriate solvent system polarity. 2. Strong interaction with the stationary phase. | 1. Systematically vary the ratio of your non-polar and polar solvents. Aim for a lower overall polarity. 2. Add 0.5-1% triethylamine to the eluent. 3. Try a different stationary phase, such as alumina.[3] |
| Streaking or Tailing of Spots on TLC | 1. The compound is too polar for the solvent system. 2. The compound is acidic or basic and interacting strongly with the silica gel. 3. The sample is overloaded on the TLC plate. | 1. Increase the polarity of the eluent. 2. Add a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization.[4] 3. Spot a more dilute solution of your sample. |
| Mixed Fractions from Column Chromatography | 1. Poorly packed column. 2. Sample was loaded in too large a volume. 3. Inefficient elution method. 4. Column was overloaded. | 1. Repack the column carefully using a slurry method to avoid air bubbles. 2. Dissolve the sample in the minimum amount of solvent for loading. 3. Switch from isocratic to gradient elution.[7] 4. Use a larger column or reduce the amount of crude material. |
| Low or No Recovery of Product from the Column | 1. The compound is irreversibly adsorbed onto the stationary phase. 2. The compound is degrading on the column. 3. The eluent is not polar enough to move the compound. | 1. Use a deactivated stationary phase (e.g., silica treated with triethylamine) or switch to alumina. 2. See "Product Degradation" solutions below. 3. Gradually increase the polarity of the eluent. |
| Product Degradation on the Column | 1. The acidic nature of the silica gel is causing decomposition. 2. The compound is sensitive to air or light. | 1. Deactivate the silica gel with triethylamine or use a neutral stationary phase.[7] 2. Work quickly and protect the column from light if necessary. |
Experimental Protocols
Protocol 1: Optimizing TLC Separation
This protocol outlines a systematic approach to finding the best solvent system for separating your mixture.
-
Prepare Stock Solutions: Dissolve small amounts of your crude reaction mixture, pure 4-bromoaniline (if available), and any available standards of the mono- and di-alkylated products in a volatile solvent like dichloromethane or ethyl acetate.
-
Initial Screening: On a single TLC plate, spot each solution. Develop the plate in a 1:1 mixture of hexane and ethyl acetate. Visualize the spots under a UV lamp.
-
Systematic Optimization:
-
If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., 4:1 hexane:ethyl acetate).
-
If the spots are too low on the plate (low Rf), increase the polarity (e.g., 1:2 hexane:ethyl acetate).
-
-
Addressing Tailing: If you observe tailing, prepare a new eluent with the optimal polarity and add 0.5-1% triethylamine. Run a new TLC plate to confirm improved spot shape.
-
Final Selection: The ideal solvent system will show clear separation between the three components, with the desired mono-alkylated product having an Rf of approximately 0.2-0.4.
Protocol 2: Gradient Column Chromatography
This protocol describes a general procedure for separating the mixture using a gradient elution.
-
Column Preparation:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using the wet slurry method with your initial, least polar eluent (determined from TLC).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system. This should elute the least polar compound, the di-alkylated product.
-
Collect fractions and monitor them by TLC.
-
Once the first product has eluted, gradually increase the polarity of the eluent by slowly adding more of the polar solvent to your eluent reservoir. This will begin to move the mono-alkylated product down the column.
-
Continue to increase the polarity to elute the starting 4-bromoaniline.
-
-
Product Isolation:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizing the Workflow
Advanced Separation Techniques
For particularly challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.[8][9][10] HPLC offers superior resolution compared to column chromatography.
-
Stationary Phase: A C18 reverse-phase column is a common choice for separating aniline derivatives.[1]
-
Mobile Phase: A mixture of an aqueous buffer (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol is typically used.[8][11] A gradient elution, where the proportion of the organic solvent is increased over time, is usually necessary.
Alternative Purification Method: Recrystallization
In some cases, recrystallization can be an effective method for purifying the desired product, especially if one component is significantly more abundant than the others.[12][13]
-
Solvent Selection: The key is to find a solvent or solvent pair in which the desired compound has high solubility at high temperatures and low solubility at low temperatures.[14] Common solvents for anilines include ethanol, methanol, or a mixture of ethanol and water.[14]
-
Procedure:
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.
-
Collect the crystals by vacuum filtration.
-
This guide provides a comprehensive overview of the techniques and troubleshooting strategies for the separation of mono- and di-alkylated 4-bromoaniline products. By systematically applying these principles, researchers can overcome the challenges associated with this common purification problem.
References
-
Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]
-
Liu, J., & Buchwald, S. L. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. Retrieved from [Link]
-
Patel, S., & Patel, N. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Retrieved from [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. Retrieved from [Link]
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Technical Support Center: Troubleshooting & Recrystallization Guide for 4-Bromo-N-pentylaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Bromo-N-pentylaniline .
Because secondary anilines with flexible alkyl chains (like the pentyl group) exhibit significant melting point depression, the free base of this compound is typically a highly soluble oil or a very low-melting solid at room temperature[1]. Consequently, direct recrystallization of the free base is thermodynamically unfavorable and prone to "oiling out."
To achieve high purity (>99%), the self-validating standard protocol requires converting the free base into its corresponding hydrochloride (HCl) salt. This conversion establishes a rigid crystalline lattice driven by ionic interactions, which is highly suitable for selective recrystallization.
PART 1: Quantitative Solvent Selection (For HCl Salt)
Selecting the correct solvent is a balance between the temperature-dependent solubility of the salt and the exclusion of organic impurities. Below is the comparative data for recrystallizing the HCl salt derivative.
| Solvent System | Polarity Index | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Suitability / Notes |
| Isopropanol (IPA) | 3.9 | 82 | High | Low | Optimal. Excellent recovery; minimal oiling out. |
| Ethanol / Diethyl Ether | 5.2 / 2.8 | 78 / 35 | High (EtOH) | Low (Ether) | Good. Classic solvent/anti-solvent system. |
| Acetonitrile | 5.8 | 82 | Moderate | Very Low | Fair. Good for precipitating, but dissolution requires large volumes. |
| Ethyl Acetate | 4.4 | 77 | Low | Insoluble | Poor. Salt is generally insoluble even at reflux. |
| Hexanes / Pentane | 0.1 | 68 / 36 | Insoluble | Insoluble | N/A. Used only for washing the final crystals. |
PART 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Formation of 4-Bromo-N-pentylaniline Hydrochloride
Causality: Converting the oily free base to a salt increases the lattice energy, enabling solid-state purification. The use of an anhydrous ethereal solvent ensures the salt precipitates immediately while non-basic organic impurities remain dissolved.
-
Dissolution: Dissolve 10.0 g of crude 4-bromo-N-pentylaniline (free base) in 50 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a round-bottom flask.
-
Precipitation: Cool the flask to 0 °C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise under vigorous stirring.
-
System Validation: A white to off-white precipitate will immediately form. The reaction is complete when the supernatant becomes clear. Self-Validation Check: Spot the supernatant on a TLC plate (Hexane:EtOAc 9:1); the absence of the high-Rf free base spot confirms total conversion.
-
Isolation: Filter the precipitate via vacuum filtration (Büchner funnel) and wash with 20 mL of cold hexanes.
Protocol B: Recrystallization of the HCl Salt
Causality: Recrystallization relies on the differential solubility of the target compound versus impurities at varying temperatures. Slow cooling ensures thermodynamic control, excluding impurities from the growing crystal lattice[2].
-
Dissolution: Transfer the crude salt to an Erlenmeyer flask. Add a minimum volume of boiling Isopropanol (IPA) dropwise until the solid just dissolves.
-
Decolorization: If the solution is yellow/brown (indicating amine oxidation), add 5% w/w activated carbon. Boil for 2 minutes, then perform a hot gravity filtration through a celite pad or fluted filter paper to remove the carbon[2].
-
Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed.
-
Harvesting & Validation: Once at room temperature, transfer the flask to an ice bath (0 °C) for 30 minutes. Filter the crystals, wash with minimal ice-cold IPA, and dry under high vacuum for 12 hours. Self-Validation Check: The final crystals must be stark white. A sharp melting point range (< 2 °C) validates the removal of impurities.
PART 3: Troubleshooting FAQs
Q1: My compound "oiled out" (formed a separate liquid layer) instead of crystallizing. How do I fix this? Senior Scientist Insight: Oiling out occurs when the compound's solubility drops below its saturation point at a temperature higher than its melting point in that specific solvent mixture. Instead of nucleating, it undergoes liquid-liquid phase separation. Fix: Reheat the mixture until it forms a single homogeneous solution. Add a small amount of a more polar co-solvent (e.g., Ethanol) to increase the solubility at higher temperatures. Cool the solution much more slowly, and introduce a "seed crystal" or scratch the inside of the flask with a glass rod when the temperature approaches room temperature to provide a high-energy nucleation site.
Q2: The purified crystals are slightly pink or light brown instead of white. Is it pure? Senior Scientist Insight: Secondary anilines are highly susceptible to aerial oxidation, forming colored radical species or quinone-imines[3]. Even trace amounts (<0.1%) can intensely color the entire batch. Fix: While the presence of color does not always mean low chemical purity by NMR, pharmaceutical standards require its removal. Repeat the recrystallization using Protocol B, ensuring the addition of activated carbon. Perform the cooling step under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
Q3: Can I bypass the salt formation and recrystallize the free base directly? Senior Scientist Insight: It is highly discouraged. 4-Bromo-N-pentylaniline free base is an oil or low-melting solid[1]. If you absolutely must purify the free base without chromatography, you must attempt low-temperature crystallization (e.g., dissolving in pentane and storing at -78 °C). However, this is not a self-validating system; the compound will likely melt back into an oil upon filtration at room temperature.
PART 4: Workflows & Diagrams
Workflow for the purification of 4-bromo-N-pentylaniline via HCl salt.
Troubleshooting logic for resolving oiling out during recrystallization.
References
- Source: amazonaws.
- Title: Technical Support Center: Purification of Crude 4-(Furan-2-yl)
- Title: Purify and dry aniline?
Sources
Technical Support Center: Handling Air-Sensitive N-Alkyl Aniline Derivatives
Welcome to the technical support center for handling N-alkyl aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these air-sensitive compounds. The lone pair of electrons on the nitrogen atom in aniline derivatives makes the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1][2] This degradation can lead to the formation of colored impurities, including nitrosobenzenes, benzoquinones, and polymeric byproducts, which can compromise the integrity, yield, and reproducibility of your experiments.[1][2][3]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Fundamentals & Prevention (FAQs)
This section addresses the most common foundational questions regarding the handling and storage of N-alkyl aniline derivatives.
Q1: Why are N-alkyl aniline derivatives considered "air-sensitive"?
A1: The core of their sensitivity lies in the electron-donating nature of the N-alkylamino group. This group increases the electron density of the benzene ring, making the molecule highly susceptible to oxidation (the loss of electrons).[1] Atmospheric oxygen acts as an oxidizing agent, readily reacting with the aniline derivative. This process is often accelerated by light and can lead to a cascade of degradation products, visually indicated by a color change from colorless or pale yellow to dark brown or black.[4][5]
Q2: My bottle of an N-alkyl aniline has turned dark brown. What happened, and can I still use it?
A2: The dark coloration is a definitive sign of oxidation.[3] Your compound has been exposed to air (and possibly light) and has degraded. The dark color is due to a mixture of highly conjugated, colored impurities.[1]
Using this degraded material is strongly discouraged for any reaction requiring high purity. These impurities can lead to:
-
Lower yields: The actual concentration of your desired starting material is reduced.
-
Unexpected side products: The impurities themselves may react under your experimental conditions.
-
Poor reproducibility: The composition of the degraded material is undefined and will vary, making your results unreliable.[5]
For best results, purification is necessary, or you should use a fresh, unoxidized batch.
Q3: What are the absolute best practices for storing these compounds to ensure long-term stability?
A3: To prevent degradation, you must create a barrier against both oxygen and light. The gold standard is to store the compound under an inert atmosphere.[5]
| Storage Method | Container | Atmosphere | Location | Efficacy & Best Use |
| Standard Practice | Tightly sealed amber glass bottle with a secure cap (e.g., Sure/Seal™)[6] | Air (headspace minimized) | Cool, dry, dark cabinet (15°C - 25°C)[5] | Suitable for short-term storage of less sensitive derivatives. |
| Enhanced Protection | Sealed amber glass bottle with Parafilm® wrapped around the cap. | Flush headspace with N₂ or Ar before sealing. | Cool, dry, dark cabinet | Recommended for medium-term storage or for moderately sensitive compounds. |
| Highest Protection | Sealed ampoule under inert gas or a Schlenk flask with a greased glass stopper or a high-vacuum PTFE valve.[6] | Inert Gas (Nitrogen or Argon)[5] | Inside a glovebox or a designated desiccator outside of light. | Essential for highly sensitive derivatives, long-term storage, and reference standards. |
Section 2: Essential Techniques & Protocols
Proper technique is non-negotiable when handling these sensitive reagents. Below are detailed protocols for essential laboratory workflows.
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol describes the standard procedure for setting up a reaction using common laboratory equipment, ensuring the exclusion of air and moisture.[7]
Objective: To assemble a reaction apparatus free from atmospheric oxygen and moisture.
Materials:
-
Oven-dried (e.g., 125°C overnight) or flame-dried round-bottom flask with a stir bar.[6]
-
Rubber septa.
-
Inert gas source (Nitrogen or Argon) connected to a bubbler.[6]
-
Needles and tubing.
Step-by-Step Procedure:
-
Glassware Preparation: Immediately after removing the flask from the oven, fit it with a rubber septum while still hot.[8] Clamp it to a stand.
-
Inerting the Flask: Insert an inlet needle connected to the inert gas line and a second, shallow "outlet" needle into the septum.
-
Purging: Allow the inert gas to flush through the flask for at least 5-10 minutes to displace all the air. The positive gas flow can be monitored via the oil bubbler.[7]
-
Cooling: Once flushed, remove the outlet needle. Keep the flask under a positive pressure of inert gas (a slight, steady bubbling in the bubbler) and allow it to cool completely to room temperature.
-
Reagent Addition: Add solids before flushing if they are not air-sensitive.[7] Add all air-sensitive liquids and solvents via a degassed syringe or cannula transfer (see Protocol 3) through the septum.
Caption: Workflow: Inert Atmosphere Reaction Setup
Protocol 2: Solvent Degassing
Dissolved oxygen in solvents is a common source of reaction failure.[9] Degassing is the process of removing it. The choice of method depends on the required level of purity and the solvent's properties.
| Degassing Method | Principle | Effectiveness | Best For |
| Sparging (Bubbling) | Displacing dissolved O₂ by bubbling an inert gas (N₂ or Ar) through the solvent for 30-60 min.[10] | Good | Large volumes; applications where trace oxygen is tolerable. Least effective method.[10] |
| Sonication | Using ultrasonic waves to facilitate the release of dissolved gases under a light vacuum, followed by backfilling with inert gas. Repeat 5-10 cycles.[10] | Very Good | Quickly degassing solvents for HPLC and some reactions.[10] |
| Freeze-Pump-Thaw | Solidifying the solvent (liquid N₂), applying a high vacuum to remove gases from the headspace, thawing, and repeating.[10][11] | Excellent | The most effective method for highly air-sensitive reactions, such as organometallic catalysis.[10][11] |
Step-by-Step Procedure (Freeze-Pump-Thaw):
-
Setup: Place the solvent in a Schlenk flask, ensuring it is no more than half full. Connect the flask to a Schlenk line.
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask's stopcock to the vacuum manifold of the Schlenk line. Maintain the vacuum for 3-5 minutes.
-
Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles released from the liquid as it thaws.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[10]
-
Final Step: After the final thaw, backfill the flask with inert gas (N₂ or Ar). The degassed solvent can be stored under this inert atmosphere for 1-2 days.[10]
Protocol 3: Transfer of Air-Sensitive Liquids
Transferring the N-alkyl aniline or other liquid reagents without introducing air requires specific techniques.
A. Syringe Transfer:
-
Prepare Syringe: Dry the syringe and needle in an oven. Allow it to cool in a desiccator.
-
Flush Syringe: Flush the syringe with inert gas by drawing gas from an inerted flask or balloon and expelling it. Repeat at least 5-10 times.[6]
-
Pressurize Source: If using a Sure/Seal™ bottle, gently introduce a positive pressure of inert gas via a needle connected to a gas line.[10]
-
Withdraw Liquid: Insert the flushed syringe needle through the septum of the source bottle. Withdraw slightly more liquid than needed.
-
Remove Bubbles & Gas Buffer: Invert the syringe and push out any gas bubbles. In the headspace of the source bottle, draw in a small "buffer" of inert gas (~10% of the syringe volume) on top of the liquid.[8]
-
Transfer: Insert the needle into the reaction flask's septum and deliver the inert gas buffer first, followed by the liquid reagent.[12]
B. Cannula Transfer: This method is ideal for transferring larger volumes (>10 mL).
-
Setup: A cannula (a double-tipped needle) is used to connect the source flask and the receiving (reaction) flask. Both flasks must be under a positive pressure of inert gas.
-
Create Pressure Gradient: To initiate transfer, either slightly increase the inert gas pressure in the source flask or briefly connect the receiving flask to vacuum via a Schlenk line to create a lower pressure.[13]
-
Transfer: Insert one end of the cannula below the liquid level in the source flask and the other end into the headspace of the receiving flask. The pressure difference will push the liquid from the source to the receiving flask.
Section 3: Troubleshooting Guide
Q4: My reaction is sluggish or fails completely, even though the literature reports high yields. What's going wrong?
A4: When a reliable literature procedure fails, the culprit is often the quality and handling of the reagents or the reaction environment.
-
Potential Cause 1: Degraded Aniline: Your N-alkyl aniline may have oxidized upon storage. A visible color change is a key indicator.
-
Potential Cause 2: Presence of Oxygen: Your inert atmosphere technique may be insufficient. Small leaks in the system can kill a sensitive reaction.
-
Potential Cause 3: Presence of Moisture: Many reagents used in conjunction with anilines (e.g., organolithiums, Grignards) are extremely water-sensitive.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried.[6] Use anhydrous grade solvents.
-
Q5: I'm seeing a significant amount of an N,N-dialkylated side product. How can I improve selectivity for mono-alkylation?
A5: This is a classic challenge in aniline alkylation. The mono-alkylated product is often more nucleophilic than the starting aniline, making it more likely to react again with the alkylating agent.[4][15]
-
Potential Cause 1: Stoichiometry: The molar ratio of your alkylating agent to the aniline is too high.
-
Solution: Use a stoichiometric excess of the aniline. A 3:1 or 5:1 ratio of aniline to alkylating agent statistically favors the reaction with the more abundant primary or secondary amine.[15]
-
-
Potential Cause 2: High Reactivity: The reaction conditions (e.g., temperature) are too harsh, favoring the faster second alkylation.
-
Solution: Lower the reaction temperature. This can reduce the rate of the second alkylation more significantly than the first, improving selectivity.[4]
-
-
Potential Cause 3: Protecting Groups: The amino group is too reactive.
Sources
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- 16. allen.in [allen.in]
Debromination side reactions during 4-Bromo-N-pentylaniline synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-N-pentylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on troubleshooting and mitigating the common side reaction of debromination. Our goal is to provide you with the in-depth technical insights and practical solutions needed to ensure the integrity and yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of N-pentylaniline (debrominated product) in my reaction mixture. What is causing this?
A1: The formation of N-pentylaniline is a result of a reductive debromination side reaction. This can be initiated by several factors inherent to the N-alkylation reaction conditions. Plausible mechanisms include a single-electron transfer (SET) from the deprotonated 4-bromoaniline (anilinide) or another basic species in the mixture to another molecule of 4-bromoaniline. This process can be catalyzed by trace transition metal impurities in your reagents or glassware, or potentially be promoted by elevated temperatures and certain solvents.
Q2: My yield of 4-Bromo-N-pentylaniline is consistently low, even when I don't see significant debromination. What are other common issues?
A2: Low yields can also be attributed to several other factors. Over-alkylation, the formation of the di-pentylated product (4-Bromo-N,N-dipentylaniline), is a common issue as the N-pentylaniline product can be more nucleophilic than the starting 4-bromoaniline.[1] Incomplete reaction due to insufficient base strength, low temperature, or a poor leaving group on the pentyl chain (e.g., using pentyl chloride instead of bromide or iodide) can also be a cause. Additionally, the choice of solvent can significantly impact reaction rates.
Q3: Can the choice of base influence the extent of the debromination side reaction?
A3: Absolutely. Stronger bases, particularly those with higher reducing potential, may increase the likelihood of a single-electron transfer mechanism leading to debromination. For instance, while a strong base like sodium hydride (NaH) is effective for deprotonating the aniline, it may also promote undesired side reactions. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they can provide sufficient basicity for the N-alkylation while minimizing side reactions like debromination.[2]
Q4: How can I confirm that the impurity I'm seeing is indeed the debrominated product?
A4: The most effective way to confirm the identity of the side product is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. An exact mass measurement can confirm the elemental composition. Additionally, ¹H NMR spectroscopy can be used to identify the product by the absence of the characteristic splitting pattern of the protons on the brominated aromatic ring and the appearance of a more complex multiplet in the aromatic region, characteristic of a monosubstituted benzene ring.
Troubleshooting Guide: Debromination Side Reactions
This section provides a detailed guide to diagnosing and resolving issues related to the debromination side reaction during the synthesis of 4-Bromo-N-pentylaniline.
Issue 1: High Levels of Debrominated Product (N-pentylaniline)
-
Underlying Cause A: Reductive Dehalogenation via Single-Electron Transfer (SET) The reaction conditions for N-alkylation, particularly the presence of a deprotonated amine (a potent electron donor) and an aryl halide (an electron acceptor), can create an environment conducive to single-electron transfer. This generates an aryl radical anion which can then lose a bromide ion to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated product.
-
Troubleshooting & Mitigation Strategy:
-
Optimize Base Selection: Switch from very strong bases (e.g., NaH, organolithiums) to milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally less reducing.[2]
-
Control Temperature: Avoid excessively high reaction temperatures. While higher temperatures can increase the rate of N-alkylation, they can also disproportionately accelerate the rate of the debromination side reaction. Aim for the lowest temperature that provides a reasonable reaction rate.
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are common for N-alkylations but can also facilitate electron transfer processes. Consider screening less polar solvents like acetonitrile or even toluene, although this may require adjusting other reaction parameters to maintain a sufficient reaction rate.
-
-
-
Underlying Cause B: Catalysis by Trace Metal Impurities Trace amounts of transition metals (e.g., palladium, copper, nickel) in reagents or on the surface of the glassware can catalyze reductive dehalogenation. These metals can form catalytic species in the reaction mixture that facilitate the cleavage of the C-Br bond.
-
Troubleshooting & Mitigation Strategy:
-
Use High-Purity Reagents: Ensure that the 4-bromoaniline, pentyl bromide, base, and solvent are of high purity and free from transition metal contamination.
-
Thoroughly Clean Glassware: To remove trace metals, consider acid-washing your glassware (e.g., with aqua regia or a piranha solution alternative, with extreme caution and appropriate safety measures) followed by thorough rinsing with deionized water and drying.
-
Introduce a Metal Chelator: In some cases, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions and inhibit their catalytic activity. This should be tested on a small scale first.
-
-
Issue 2: Inconsistent Results and Varying Levels of Debromination
-
Underlying Cause: Exposure to Light Photochemical energy can promote the single-electron transfer process, leading to the formation of aryl radicals and subsequent debromination.[3] If your reaction setup is exposed to ambient light, especially UV light, this can lead to inconsistent and higher-than-expected levels of the debrominated side product.
-
Troubleshooting & Mitigation Strategy:
-
Protect the Reaction from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber-colored glassware to exclude light. This is a simple but often overlooked measure that can significantly reduce light-induced side reactions.
-
-
Summary of Recommended Starting Conditions to Minimize Debromination
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Milder, less reducing bases minimize SET pathways. |
| Solvent | Acetonitrile or THF | Less polar than DMF/DMSO, potentially disfavoring SET. |
| Temperature | 50-80 °C (start low and optimize) | Minimizes side reactions; find the sweet spot for N-alkylation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with oxygen. |
| Light | Exclude (use foil or amber flask) | Prevents photochemical initiation of debromination. |
Experimental Protocols
Protocol 1: Optimized N-pentylation of 4-Bromoaniline
This protocol is designed to favor the desired N-alkylation product while minimizing the debromination side reaction.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (5-10 mL per gram of 4-bromoaniline).
-
Flush the flask with an inert gas (nitrogen or argon) and wrap the flask in aluminum foil.
-
-
Addition of Alkylating Agent:
-
With vigorous stirring, add pentyl bromide (1.1 eq) to the suspension at room temperature.
-
-
Reaction:
-
Heat the mixture to a gentle reflux (or a target temperature of ~60-70 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-Bromo-N-pentylaniline.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the desired reaction and the competing debromination side reaction.
Caption: Competing pathways in the synthesis of 4-Bromo-N-pentylaniline.
Caption: Troubleshooting workflow for 4-Bromo-N-pentylaniline synthesis.
References
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Ge, S., Green, R. A., & Hartwig, J. F. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available at: [Link]
-
Ansari, T. N., Choudhary, R. H., & Plummer, S. V. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. NSF Public Access Repository. Available at: [Link]
-
He, C., & Studer, A. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4-Dioxane. Angewandte Chemie International Edition. Available at: [Link]
-
Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals. Available at: [Link]
-
Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. Available at: [Link]
-
Pizzetti, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
-
Narayanam, J. M. R., Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Li, X. (2020). α-Amino Radicals via Photocatalytic Single-Electron Reduction of Imine Derivatives. ACS Catalysis. Available at: [Link]
-
Paul, N. D., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
Carlson, E. J., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Available at: [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Available at: [Link]
-
Mąkosza, M., et al. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Available at: [Link]
- Google Patents. (2014). CN105017029A - Preparation method of p-bromoaniline.
-
Studylib.net. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol. Available at: [Link]
-
Reddy, K. S., et al. (2017). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]
-
American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.4: Radical Initiation- Single Electron Transfer. Available at: [Link]
Sources
Validation & Comparative
High-Resolution ¹H NMR Comparative Analysis: 4-Bromo-N-pentylaniline vs. Precursor Analogues
As an Application Scientist in medicinal chemistry and materials synthesis, confirming the structural integrity of intermediates is a non-negotiable step in drug development. 4-Bromo-N-pentylaniline is a highly versatile building block, but verifying its successful synthesis requires precise analytical differentiation from its unreacted precursors, such as 4-bromoaniline.
This comparison guide objectively evaluates the ¹H NMR spectral performance of 4-Bromo-N-pentylaniline against its structural alternatives. By mapping the causality behind chemical shifts and spin-spin coupling, this guide provides researchers with a self-validating framework for tracking N-alkylation workflows.
Mechanistic Insights: Causality in Spectral Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a fingerprinting tool; it is a map of localized electron density. When comparing 4-Bromo-N-pentylaniline to its primary amine precursor (4-bromoaniline), the spectral changes are driven by two distinct electronic phenomena:
-
Deshielding via Electronegativity (The Inductive Effect): The introduction of the pentyl chain replaces a proton on the nitrogen. The nitrogen atom pulls electron density away from the adjacent
-carbon of the pentyl chain, causing the N-CH₂ protons to resonate significantly downfield (δ 3.13 ppm) compared to the rest of the aliphatic chain[1]. -
AA'BB' Spin System Dynamics: The para-substituted benzene ring in both compounds creates a classic, higher-order AA'BB' spin system[2]. Because the two sides of the aromatic ring are chemically equivalent but magnetically non-equivalent, the protons ortho to the amine and ortho to the bromine couple to each other, appearing as two distinct "doublets" (more accurately, multiplets that resemble doublets) with a coupling constant (
) of approximately 8.4 to 8.7 Hz[1],[3].
Caption: Causality map linking structural domains to ¹H NMR chemical shift regions in CDCl3.
Comparative ¹H NMR Spectral Data
To objectively evaluate the success of an N-alkylation reaction, the product's spectrum must be compared against the starting materials. The table below synthesizes the quantitative ¹H NMR data (acquired at 400 MHz in CDCl₃) for 4-Bromo-N-pentylaniline and its primary precursor, 4-bromoaniline.
Table 1: Spectral Comparison of N-Alkylated vs. Unalkylated Anilines
| Structural Feature | 4-Bromoaniline (Precursor)[3] | 4-Bromo-N-pentylaniline (Target)[1] | Diagnostic Shift / Causality |
| Amine Proton(s) | δ 3.51 – 3.69 (2H, br s) | δ 3.95 (1H, br s) | Integration drops from 2H to 1H. Shift moves downfield due to the inductive effect of the alkyl chain altering nitrogen's basicity. |
| Aromatic (ortho to N) | δ 6.56 – 6.59 (2H, d, J = 8.7 Hz) | δ 6.58 (2H, d, J = 8.4 Hz) | Remains relatively stable; electron-donating resonance from nitrogen is maintained. |
| Aromatic (ortho to Br) | δ 7.23 – 7.26 (2H, d, J = 8.7 Hz) | δ 7.39 (2H, d, J = 8.4 Hz) | Deshielded by ~0.15 ppm in the alkylated product due to subtle changes in the aromatic ring's overall electron density. |
| Aliphatic N-CH₂ | N/A | δ 3.13 (2H, t, J = 6.8 Hz) | Key Marker: Confirms covalent attachment of the pentyl chain. |
| Aliphatic Chain | N/A | δ 1.63 (2H, tt), 1.35-1.40 (4H, m) | Confirms the presence of the internal methylene units of the pentyl group. |
| Terminal Methyl | N/A | δ 0.93 (3H, t, J = 6.8 Hz) | Confirms the terminus of the unbroken pentyl chain. |
Note: The broadness of the amine peak (br s) in both compounds is caused by the quadrupolar relaxation of the ¹⁴N nucleus (spin I = 1) and intermediate chemical exchange rates of the N-H proton[2].
Self-Validating Experimental Protocol
To ensure reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate solvent interference and ensure accurate quantitative integration.
Step-by-Step Methodology: ¹H NMR Sample Preparation & Acquisition
-
Analyte Preparation: Weigh precisely 5.0 to 10.0 mg of the highly purified 4-Bromo-N-pentylaniline. Causality: This concentration ensures a high signal-to-noise ratio in a 400 MHz instrument without causing concentration-dependent chemical shift drifting of the exchangeable N-H proton.
-
Solvent Selection: Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a transparent spectral window. The residual CHCl₃ peak at δ 7.26 ppm serves as a secondary reference, while TMS provides the absolute zero point (δ 0.00 ppm).
-
Sample Transfer: Transfer the homogeneous solution into a standard 5 mm borosilicate glass NMR tube using a clean glass Pasteur pipette. Ensure the liquid column height is exactly 4.0 to 4.5 cm to optimize the magnetic field homogeneity (shimming).
-
Instrument Tuning & Shimming: Insert the sample into the 400 MHz NMR spectrometer (e.g., Bruker Avance). Tune and match the probe to the ¹H frequency. Perform gradient shimming (Z1-Z5) until the lock signal is stable and maximized.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, which is mathematically required for the integrals to accurately reflect the 3:4:2:2:1:2:2 proton ratio of the molecule.
-
Scans (NS): 16 to 32 scans.
-
-
Processing: Apply a Fourier Transform (FT) to the Free Induction Decay (FID). Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction before integrating the peaks.
Caption: Standardized ¹H NMR sample preparation and data acquisition workflow for anilines.
Conclusion
The ¹H NMR spectrum of 4-Bromo-N-pentylaniline in CDCl₃ offers definitive proof of structural identity when compared to its unalkylated precursor. The emergence of the highly deshielded N-CH₂ triplet at δ 3.13 ppm, combined with the integration reduction of the amine proton (δ 3.95 ppm) and the preservation of the AA'BB' aromatic spin system, provides a self-validating dataset. By adhering to the rigorous acquisition protocols outlined above, researchers can guarantee high-fidelity structural confirmation in their synthetic pipelines.
References
Sources
Technical Comparison Guide: 13C NMR Characterization of 4-Bromo-N-pentylaniline
This guide provides a technical analysis of the 13C NMR chemical shifts for 4-Bromo-N-pentylaniline , designed for researchers requiring rigorous structural verification.
The data presented below synthesizes experimental values from structural analogs (4-bromoaniline and N-alkylanilines) using standard substituent chemical shift (SCS) additivity principles. This approach allows for high-confidence assignment in the absence of a single, isolated public spectral record.[1]
Executive Summary & Application Context
4-Bromo-N-pentylaniline is a critical intermediate in the synthesis of organic semiconductors, liquid crystals, and pharmaceutical pharmacophores. Its purity is paramount, as residual primary amines (starting material) or non-brominated side products can terminate polymerization chains or alter electronic properties.[1]
This guide focuses on structural verification —specifically, how to use 13C NMR to definitively distinguish the target product from its two most common impurities: 4-bromoaniline (unreacted precursor) and N-pentylaniline (de-brominated byproduct).
13C NMR Chemical Shift Data (CDCl₃)
The following assignments are based on the inductive and resonance effects of the N-pentyl and 4-bromo substituents on the benzene ring.
Table 1: High-Confidence Chemical Shift Assignments
| Carbon Position | Type | Chemical Shift (δ, ppm) | Signal Characteristics |
| C-1 | Aromatic (Quaternary) | 147.2 | Ipso to Nitrogen. Deshielded by N-lone pair. |
| C-3, C-5 | Aromatic (CH) | 131.9 | Meta to N, Ortho to Br. Doublet intensity. |
| C-2, C-6 | Aromatic (CH) | 114.4 | Ortho to N. Shielded by resonance. Doublet intensity. |
| C-4 | Aromatic (Quaternary) | 108.7 | Ipso to Bromine. Distinctive upfield shift (Heavy Atom Effect).[2][3] |
| C-1' | Aliphatic (CH₂) | 44.2 | α-Methylene (attached to N). Broadened by N-quadrupole. |
| C-2' | Aliphatic (CH₂) | 29.3 | β-Methylene. |
| C-3' | Aliphatic (CH₂) | 29.1 | γ-Methylene. |
| C-4' | Aliphatic (CH₂) | 22.5 | δ-Methylene. |
| C-5' | Aliphatic (CH₃) | 14.0 | Terminal Methyl. |
Note: Shifts are referenced to the CDCl₃ triplet centered at 77.16 ppm.[1]
Comparative Analysis: Product vs. Alternatives
This section details how to use specific spectral regions to validate your synthesis.
A. Differentiation from Starting Material (4-Bromoaniline)
The synthesis typically involves alkylating 4-bromoaniline.[1] Incomplete reaction is a common failure mode.
-
The Aliphatic Region (10–50 ppm):
-
Target (4-Bromo-N-pentylaniline): Shows 5 distinct peaks for the pentyl chain (14.0, 22.5, 29.1, 29.3, 44.2 ppm).
-
Impurity (4-Bromoaniline): The aliphatic region is completely silent . Any peaks here confirm the presence of the alkyl chain.[1]
-
-
The Aromatic Ipso-Carbon (C-1):
-
Target: Shifted downfield to ~147.2 ppm due to the alkyl group's inductive effect.
-
Impurity: Appears at 145.4 ppm . A split peak here indicates a mixture of product and starting material.[1]
-
B. Differentiation from De-brominated Byproduct (N-Pentylaniline)
If the reaction conditions are too harsh (e.g., metal-catalyzed cross-coupling), accidental de-halogenation can occur.[1]
-
The C-4 Position (Ipso to Br vs. H):
-
Target (Brominated): The carbon attached to Bromine appears significantly upfield at ~108.7 ppm due to the "Heavy Atom Effect" of Bromine.
-
Impurity (De-brominated): The C-4 carbon becomes a C-H bond and shifts downfield to ~117.0 ppm .
-
Diagnostic Rule: If you see a peak at 117 ppm but no peak at 109 ppm, you have lost the bromine atom.
-
Structural Elucidation Workflow
The following diagram illustrates the logical decision tree for verifying the product structure using NMR data.
Figure 1: Logic flow for distinguishing 4-Bromo-N-pentylaniline from common synthetic impurities.
Experimental Protocol for Optimal Resolution
To ensure the chemical shifts reported above are reproducible, follow this standardized protocol.
-
Sample Preparation:
-
Dissolve 30–50 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃ ).
-
Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]
-
Tip: If the sample is an oil (common for N-alkyl anilines), filter through a small plug of glass wool into the NMR tube to remove suspended solids that cause line broadening.[1]
-
-
Instrument Parameters (Typical 100 MHz Carbon):
-
Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).
-
Scans (NS): Minimum 256 (due to the lower sensitivity of 13C and quaternary carbons).
-
Relaxation Delay (D1): Set to 2.0 seconds to allow quaternary carbons (C-1 and C-4) to relax sufficiently for detection.
-
Spectral Width: -10 to 200 ppm.
-
-
Data Processing:
-
Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to improve the signal-to-noise ratio.
-
Reference the middle peak of the CDCl₃ triplet to 77.16 ppm .[1]
-
References
-
4-Bromoaniline Spectral Data
- Source: ChemicalBook & AIST Spectral D
- Data: 13C NMR (100 MHz, CDCl3) δ 145.4, 132.0, 116.7, 110.2.
-
URL:
-
N-Alkylaniline Substituent Effects
- Source: Sigma-Aldrich / Merck NMR Impurities & Solvents Guide.
- Context: General shift trends for N-alkyl chains (α-CH2 ~44 ppm, β-CH2 ~29 ppm).
-
URL:
-
Heavy Atom Effect (Bromine)
-
Source: Oregon State University Chemistry Resources.[1]
- Context: Explanation of the upfield shift of ipso-carbons
-
URL:
-
-
4-Fluoro-N-pentylaniline (Analog Comparison)
- Source: BenchChem Purity Analysis Guide.
- Context: Confirmation of N-pentyl chain shifts in para-halo-N-alkylanilines.
-
URL:
Sources
A Researcher's Guide to High-Resolution Mass Spectrometry Analysis: Unambiguous Identification of 4-Bromo-N-pentylaniline
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of novel chemical entities are paramount. Halogenated anilines, a class of compounds frequently encountered as synthetic intermediates, present unique analytical challenges. This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) data for 4-Bromo-N-pentylaniline, offering a robust framework for its unambiguous identification. We will explore the predictable fragmentation patterns and compare them with a structurally similar alternative, 4-bromo-N,N-dimethylaniline, supported by experimental data from publicly available databases.
The Power of Precision: Why HRMS is Essential for Halogenated Compound Analysis
High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique capable of measuring the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm).[1][2] This level of precision allows for the determination of the elemental composition of a molecule and its fragments, a critical advantage over nominal mass instruments. For halogenated compounds like 4-Bromo-N-pentylaniline, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, creates a characteristic isotopic pattern in the mass spectrum.[3] HRMS can resolve these isotopic peaks, providing a definitive signature for the presence of bromine.
The enhanced resolution of HRMS instruments also allows for the generation of distinct fragmentation patterns, which are crucial for structural elucidation.[1] By providing the exact mass of each fragment, researchers can confidently propose elemental formulas and piece together the molecular structure.
Experimental Workflow for HRMS Analysis
A typical workflow for the analysis of a synthetic compound like 4-Bromo-N-pentylaniline using a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system is outlined below. The coupling of liquid chromatography allows for the separation of the analyte from any impurities prior to its introduction into the mass spectrometer.
Caption: A generalized experimental workflow for LC-HRMS analysis.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the 4-Bromo-N-pentylaniline sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL for analysis.
2. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for anilines.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to a high resolution, for example, >60,000 FWHM.
3. Data Acquisition and Processing:
-
Acquire data in full scan mode to capture all ions.
-
If necessary, perform data-dependent MS/MS to obtain fragmentation data for the molecular ion.
-
Process the data using the instrument's software to identify the accurate mass of the molecular ion and its fragments.
Predicted HRMS Data and Fragmentation Pattern of 4-Bromo-N-pentylaniline
The primary fragmentation pathway for N-alkylanilines is typically α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[4] For 4-Bromo-N-pentylaniline, this would involve the loss of a butyl radical (C₄H₉•). Another common fragmentation is the cleavage of the C-Br bond.
Caption: Predicted fragmentation pathway of 4-Bromo-N-pentylaniline.
Table 1: Predicted HRMS Data for 4-Bromo-N-pentylaniline
| Ion Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Elemental Composition |
| Molecular Ion [M]⁺˙ | 241.0517 | 243.0497 | C₁₁H₁₆BrN |
| Fragment 1 (α-cleavage) | 185.9862 | 187.9842 | C₇H₈BrN |
| Fragment 2 (Loss of Br) | 162.1277 | - | C₁₁H₁₆N |
| Fragment 3 (Phenyl cation) | 77.0391 | - | C₆H₅ |
Comparative Analysis with 4-bromo-N,N-dimethylaniline
To provide a practical comparison, we can examine the available mass spectral data for 4-bromo-N,N-dimethylaniline (C₈H₁₀BrN).[5] This compound differs by having two methyl groups attached to the nitrogen instead of a pentyl group. This structural difference will lead to distinct fragmentation patterns.
The primary fragmentation of 4-bromo-N,N-dimethylaniline also involves α-cleavage, but in this case, it results in the loss of a methyl radical (CH₃•).
Table 2: Mass Spectral Data for 4-bromo-N,N-dimethylaniline
| Ion Description | m/z (from NIST) | Elemental Composition |
| Molecular Ion [M]⁺˙ | 199/201 | C₈H₁₀BrN |
| Fragment 1 (α-cleavage) | 184/186 | C₇H₇BrN |
| Fragment 2 (Loss of Br) | 120 | C₈H₁₀N |
Key Differences in Fragmentation:
-
Molecular Ion: The molecular ion of 4-Bromo-N-pentylaniline is 42 mass units higher than that of 4-bromo-N,N-dimethylaniline, corresponding to the difference in the alkyl substituents (C₅H₁₁ vs. C₂H₅).
-
Alpha-Cleavage: The α-cleavage of 4-Bromo-N-pentylaniline results in the loss of a butyl radical (57 Da), leading to a fragment at m/z 186/188. In contrast, 4-bromo-N,N-dimethylaniline loses a methyl radical (15 Da), producing a fragment at m/z 184/186. This significant difference in the major fragment ions allows for clear differentiation between the two compounds.
-
Loss of Bromine: Both compounds are expected to show a fragment corresponding to the loss of a bromine radical. The resulting fragment for 4-Bromo-N-pentylaniline would be at m/z 162, while for 4-bromo-N,N-dimethylaniline, it is observed at m/z 120.
Conclusion
The use of High-Resolution Mass Spectrometry is indispensable for the confident structural elucidation of novel synthetic compounds like 4-Bromo-N-pentylaniline. By providing accurate mass measurements, HRMS allows for the determination of elemental compositions for both the molecular ion and its fragments. The predictable nature of fragmentation pathways, such as α-cleavage in N-alkylanilines, combined with the characteristic isotopic pattern of bromine, provides a multi-faceted approach to unambiguous identification. The comparative analysis with a structurally similar compound, 4-bromo-N,N-dimethylaniline, further highlights how subtle changes in molecular structure lead to distinct and predictable differences in their respective mass spectra. This guide serves as a valuable resource for researchers, enabling them to leverage the full potential of HRMS in their scientific endeavors.
References
-
ResearchGate. (n.d.). 4-Bromo-N-phenylaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
EPIC. (n.d.). an aromaticity index for high-resolution mass data of natural organic matter. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-N-methylaniline. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
-
MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Retrieved from [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
-
PMC. (2023, May 9). Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (2011, March). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Retrieved from [Link]
-
ResearchGate. (2021, February). Combination of high resolution mass spectrometry and a halogen extraction code to identify chlorinated disinfection byproducts formed from aromatic amino acids. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-n-ethylaniline (C8H10BrN). Retrieved from [Link]
Sources
A Comparative Guide to HPLC Retention Times of 4-Bromo-N-pentylaniline and Its Process-Related Impurities
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. 4-Bromo-N-pentylaniline, a key building block, is no exception. Its purity profile directly impacts the downstream reaction yields and the impurity profile of the final active pharmaceutical ingredient (API). This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the HPLC retention behavior of 4-Bromo-N-pentylaniline against its common process-related impurities. We will delve into the causality behind experimental choices and present a self-validating analytical protocol grounded in established chromatographic principles.
The Critical Role of Purity in Synthesis
The synthesis of 4-Bromo-N-pentylaniline typically involves the N-alkylation of 4-bromoaniline with a pentyl halide (e.g., 1-bromopentane) or a related pentylating agent.[1] This process, while generally efficient, can lead to a constellation of impurities that must be identified and controlled. The presence of unreacted starting materials or the formation of by-products can have significant consequences in multi-step syntheses, potentially leading to the generation of novel, uncharacterized impurities in the final API. Therefore, a robust analytical method to assess the purity of 4-Bromo-N-pentylaniline is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the preeminent technique for this purpose, offering high-resolution separation of closely related compounds.[2]
Understanding the Chromatographic Separation
The separation in RP-HPLC is governed by the partitioning of analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The retention of a compound is primarily dictated by its hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the stationary phase and thus have longer retention times.[3] The polarity of the analytes, in turn, is determined by their molecular structure, including the presence of polar functional groups and the overall carbon-to-heteroatom ratio.
Potential Impurities in 4-Bromo-N-pentylaniline Synthesis
A thorough understanding of the synthetic route is crucial for identifying potential impurities.[1] For the N-alkylation of 4-bromoaniline, the most probable impurities include:
-
4-Bromoaniline (Starting Material): More polar than the product due to the presence of a primary amine and the absence of the hydrophobic pentyl chain.[4]
-
1-Bromopentane (Starting Material): A non-polar alkyl halide, but generally volatile and may not be observed under typical HPLC conditions for aromatic amines.
-
N,N-dipentyl-4-bromoaniline (Over-alkylation by-product): Significantly more hydrophobic than the desired product due to the presence of a second pentyl group.
-
Isomeric Impurities: Depending on the purity of the starting materials, isomers of 4-bromoaniline could be present and subsequently alkylated.
Experimental Protocol: HPLC Purity Assessment
This section details a robust HPLC method for the purity analysis of 4-Bromo-N-pentylaniline. The choices of column, mobile phase, and detection parameters are explained to provide a self-validating system.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with quaternary pump, autosampler, column oven, and DAD | Provides reliable and reproducible performance for routine analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase offers excellent hydrophobicity for retaining and separating the analytes of interest.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. Formic acid helps to protonate the aniline nitrogen, leading to sharper peaks and more consistent retention.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier. Acetonitrile is a common choice in RP-HPLC due to its low viscosity and UV transparency.[5] |
| Gradient Elution | 70% B to 95% B over 15 min, hold at 95% B for 5 min, return to 70% B in 1 min, and equilibrate for 4 min. | A gradient elution is necessary to separate compounds with a wide range of polarities, from the polar 4-bromoaniline to the non-polar N,N-dipentyl-4-bromoaniline, within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as aniline derivatives, exhibit strong absorbance at this wavelength. |
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Bromo-N-pentylaniline reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 70:30 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock standard solution to 10 mL with the mobile phase starting condition (70:30 acetonitrile:water).
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[3]
Predicted Retention Times and Elution Order
The following table summarizes the predicted retention times and the rationale for the elution order of 4-Bromo-N-pentylaniline and its key impurities under the specified HPLC conditions.
| Compound | Predicted Retention Time (min) | Rationale for Elution Order |
| 4-Bromoaniline | ~ 3.5 | Highest polarity due to the primary amine and lack of a long alkyl chain, leading to the weakest interaction with the C18 stationary phase and therefore the earliest elution.[4] |
| 4-Bromo-N-pentylaniline (API) | ~ 8.2 | The addition of the C5 alkyl chain significantly increases its hydrophobicity compared to 4-bromoaniline, resulting in a longer retention time. |
| N,N-dipentyl-4-bromoaniline | ~ 12.5 | The presence of two pentyl chains makes this compound the most hydrophobic among the analytes, leading to the strongest interaction with the stationary phase and the longest retention time.[1] |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis for 4-Bromo-N-pentylaniline.
Caption: Workflow for HPLC purity analysis of 4-Bromo-N-pentylaniline.
Conclusion
The purity of 4-Bromo-N-pentylaniline is a critical determinant of success in its downstream applications, particularly in pharmaceutical synthesis. The presented HPLC method provides a robust and reliable means for separating the active pharmaceutical ingredient from its common process-related impurities. The principles of reversed-phase chromatography, which dictate that retention time increases with hydrophobicity, are clearly demonstrated in the predicted elution order. By understanding the synthetic pathway and the physicochemical properties of the potential impurities, a scientifically sound and self-validating analytical method can be established. This guide serves as a practical resource for researchers and scientists, enabling them to ensure the quality and consistency of their chemical intermediates.
References
-
Hefter, E. J., & Tanski, J. M. (2011). 4-Bromo-N-phenylaniline. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o976. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93162, 4-Pentylaniline. Retrieved from [Link]
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Unknown. (n.d.). Mechanisms of retention in HPLC. Retrieved from [Link]
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LCGC. (2020, December 19). The LCGC Blog: Retention Time Variability in HPLC. Retrieved from [Link]
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Major, J., et al. (2006). The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS. Xenobiotica, 36(10-11), 935-953. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15403458, 4-bromo-N-propylaniline. Retrieved from [Link]
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Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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Element Lab Solutions. (n.d.). Retention Shifts in HPLC. Retrieved from [Link]
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Domini, C. E., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3343. [Link]
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Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Chen, Y., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5493-5500. [Link]
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Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. Retrieved from [Link]
-
Tanaka, N., et al. (2020, December 9). Recycle Reversed-Phase Liquid Chromatography to Achieve Separations Based on One H/D Substitution on Aromatic Hydrocarbons. LCGC International. [Link]
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Arulchakkaravarthi, A., et al. (2015). Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 125-131. [Link]
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German Research Foundation (DFG). (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]
-
Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]
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Kiseleva, M. G., & Semenova, A. A. (2019). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Theory and practice of meat processing, 4(3), 20-27. [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5163. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of 4-Bromo-N-pentylaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental and accessible technique for probing the electronic transitions within a molecule, offering valuable insights into its conjugation and the influence of various functional groups. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of 4-Bromo-N-pentylaniline and its structural analogues: aniline, N-pentylaniline, and 4-bromoaniline. By examining the spectral shifts induced by N-alkylation and aromatic bromination, this document aims to provide a clear framework for understanding substituent effects on the electronic properties of aniline derivatives.
Understanding the Electronic Transitions in Aniline Derivatives
The UV-Vis spectrum of aniline in a non-polar solvent typically exhibits two main absorption bands: a strong primary band around 230-240 nm and a weaker secondary band (the B-band) at approximately 280-290 nm.[1][2] These absorptions arise from π → π* transitions within the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group extends the π-system through resonance, influencing the energy of these transitions.
Substitution on either the nitrogen atom or the aromatic ring can significantly alter the position and intensity of these absorption maxima. This guide will explore the bathochromic (red) and hypsochromic (blue) shifts resulting from the introduction of a pentyl group on the nitrogen atom and a bromine atom at the para position of the aniline ring.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the UV-Vis absorption maxima (λmax) for 4-Bromo-N-pentylaniline and its related compounds. The data for aniline and 4-bromoaniline are experimentally derived, while the value for N-pentylaniline is estimated based on the known bathochromic shift caused by N-alkylation.[1] The λmax for 4-Bromo-N-pentylaniline is predicted based on the combined effects of N-alkylation and bromination.
| Compound | Structure | λmax (Primary Band) (nm) | λmax (Secondary Band) (nm) |
| Aniline | C₆H₅NH₂ | ~235 | ~285 |
| N-Pentylaniline | C₆H₅NH(C₅H₁₁) | ~245 (estimated) | ~295 (estimated) |
| 4-Bromoaniline | BrC₆H₄NH₂ | ~249 | ~298 |
| 4-Bromo-N-pentylaniline | BrC₆H₄NH(C₅H₁₁) | ~259 (predicted) | ~308 (predicted) |
Note: The λmax values can vary depending on the solvent used. The values presented are typical for measurements in non-polar solvents like hexane or cyclohexane.
The Science Behind the Spectral Shifts: Substituent Effects
The observed shifts in the UV-Vis absorption maxima can be rationalized by considering the electronic effects of the substituents:
-
N-Alkylation (N-Pentylaniline): The pentyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the nitrogen atom, enhancing its ability to donate its lone pair into the aromatic ring via resonance. This increased electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption bands.[1]
-
Aromatic Bromination (4-Bromoaniline): The bromine atom exhibits a dual electronic effect. It is an electron-withdrawing group (EWG) through its inductive effect (-I) but an electron-donating group through resonance (+R) due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect in terms of reactivity. However, in UV-Vis spectroscopy, the resonance effect of extending the π-system with the lone pairs of bromine leads to a bathochromic shift compared to aniline.
-
Combined Effects (4-Bromo-N-pentylaniline): In 4-Bromo-N-pentylaniline, both the N-pentyl group and the para-bromo substituent contribute to a bathochromic shift. The electron-donating nature of the pentyl group and the resonance contribution of the bromine atom work in concert to further decrease the HOMO-LUMO energy gap, leading to the absorption of lower-energy photons at longer wavelengths.
Experimental Protocols
Synthesis of 4-Bromo-N-pentylaniline
A plausible synthetic route to 4-Bromo-N-pentylaniline involves the N-alkylation of 4-bromoaniline. A more controlled, multi-step synthesis starting from aniline can also be employed to ensure regioselectivity. The following protocol is adapted from established methods for the synthesis of similar N-substituted anilines.
Step 1: N-Acetylation of Aniline
-
In a flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Filter, wash with cold water, and dry the acetanilide product.
Step 2: Bromination of Acetanilide
-
Dissolve the synthesized acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the mixture while stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the 4-bromoacetanilide.
-
Filter, wash with cold water, and dry the product.
Step 3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline
-
Reflux the 4-bromoacetanilide with aqueous hydrochloric acid.
-
After cooling, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the 4-bromoaniline.
-
Filter, wash with water, and dry the 4-bromoaniline.
Step 4: N-Alkylation of 4-Bromoaniline with 1-Bromopentane
-
In a reaction flask, combine 4-bromoaniline, 1-bromopentane, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-Bromo-N-pentylaniline.
Caption: Synthetic pathway for 4-Bromo-N-pentylaniline.
UV-Vis Spectroscopic Analysis
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare stock solutions of aniline, N-pentylaniline, 4-bromoaniline, and the synthesized 4-Bromo-N-pentylaniline (typically 10⁻³ M) in a UV-grade solvent (e.g., hexane or ethanol).
-
From the stock solutions, prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) for analysis.
Measurement Protocol:
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use the pure solvent as a reference (blank) to zero the absorbance.
-
Record the absorbance spectrum for each of the prepared solutions in a quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax) for both the primary and secondary absorption bands for each compound.
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption spectrum is a powerful tool for elucidating the structural features of aromatic amines. This guide has demonstrated that the introduction of an N-pentyl group and a para-bromo substituent on the aniline scaffold leads to predictable bathochromic shifts in the UV-Vis absorption maxima. These shifts are a direct consequence of the electronic effects of the substituents on the π-system of the aromatic ring. For researchers in drug development and organic synthesis, a thorough understanding of these structure-spectra relationships is essential for the rapid and accurate characterization of novel compounds. The provided experimental protocols offer a practical framework for the synthesis and spectroscopic analysis of 4-Bromo-N-pentylaniline and related derivatives.
References
- BenchChem. (2025). A Spectroscopic Comparison of N-alkylaniline Isomers. BenchChem.
-
ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]
Sources
Elemental Analysis Standards for 4-Bromo-N-pentylaniline: A Comparative Guide
In pharmaceutical development and synthetic chemistry, the accurate elemental characterization of halogenated intermediates like 4-Bromo-N-pentylaniline (Molecular Formula: C₁₁H₁₆BrN; MW: 242.16 g/mol ) presents a distinct analytical challenge. With a theoretical bromine mass fraction of 33.00%, this compound requires a bifurcated analytical approach. Standard dynamic flash combustion methods for Carbon, Hydrogen, and Nitrogen (CHN) are highly susceptible to halogen interference[1]. Therefore, a self-validating laboratory system must combine interference-suppressed CHN analysis with a dedicated, high-recovery halogen quantification technique.
This guide objectively compares the performance of leading elemental analysis alternatives and provides field-proven, step-by-step methodologies to ensure absolute scientific integrity in your results.
The Analytical Challenge: Mechanistic Causality of Halogen Interference
To understand why standard elemental analyzers fail with 4-Bromo-N-pentylaniline, we must examine the causality of the combustion process. During dynamic flash combustion at ~1800°C, the organic matrix is oxidized, liberating carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and volatile bromine species (HBr and Br₂).
If these acidic halogen gases are allowed to propagate through the analytical column, they cause severe downstream failures:
-
Catalyst Poisoning: Halogens deactivate the copper reduction catalyst used to convert NOₓ to N₂.
-
Detector Interference: Halogens can cause peak tailing or splitting at the Thermal Conductivity Detector (TCD), artificially inflating Carbon and Nitrogen readouts[1].
The Solution: The combustion reactor must be engineered with specific halogen scavengers (e.g., Silver Tungstate, Ag₂WO₄, or specialized oxide mixtures)[2]. Silver ions react with volatile bromine to precipitate non-volatile Silver Bromide (AgBr), permanently sequestering the halogen within the hot zone and preserving the integrity of the TCD[2].
Comparative Evaluation of Bromine Quantification Alternatives
While CHN analyzers can be modified to ignore bromine, quantifying the 33.00% bromine content requires specialized techniques. We compare three primary methodologies:
-
Combustion Ion Chromatography (CIC): The modern gold standard. It couples automated pyrohydrolytic combustion (up to 1100°C) with the separation precision of an Ion Chromatograph[3]. It eliminates complex sample preparation and the use of hazardous chemicals typically applied during acid digestions[3].
-
Traditional Oxygen Bomb Combustion + IC: The legacy approach. While functional, it is highly manual, prone to incomplete combustion, and suffers from a relatively high limit of detection (~75 mg/kg)[4].
-
Catalytic Reduction Debromination (UAE-RD-IC): An alternative wet-chemistry method utilizing copper-catalyzed reductive debromination. It improves the detection limit to ~20 mg/kg but requires extensive ultrasound-assisted extraction[4].
Table 1: Performance Comparison of Halogen Quantification Alternatives
| Analytical Parameter | Combustion Ion Chromatography (CIC) | Oxygen Bomb + IC | Catalytic Reduction Debromination |
| Limit of Detection (Br) | Sub-μg/g (ppm) level[3] | ~75 mg/kg[4] | ~20 mg/kg[4] |
| Sample Size Required | 1 – 15 mg[3] | 50 – 100 mg | 10 – 50 mg |
| Automation Level | Fully Automated[3] | Highly Manual | Semi-Automated |
| Matrix Interference | Low (Matrix eliminated via combustion) | High (Risk of incomplete combustion) | Medium (Dependent on extraction) |
| Throughput | High (~20 mins/sample) | Low (> 2 hours/sample) | Medium (~1 hour/sample) |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols establish a self-validating system for the complete elemental characterization of 4-Bromo-N-pentylaniline.
Protocol A: Interference-Free CHN Analysis
Objective: Quantify C, H, and N while actively suppressing the 33% Bromine interference.
-
Reactor Preparation: Pack the primary combustion reactor with a layer of Chromium Oxide (Cr₂O₃) as the oxidation catalyst, followed by a dense layer of Silver Tungstate (Ag₂WO₄) on Magnesium Oxide[2].
-
Causality: The Ag₂WO₄ acts as a permanent halogen sink, precipitating AgBr and preventing detector contamination[2].
-
-
Sample Weighing: Accurately weigh 1.5 – 2.0 mg of 4-Bromo-N-pentylaniline into a combustible tin capsule using a microbalance.
-
Flash Combustion: Introduce the sample into the reactor at 1000°C with a stoichiometric pulse of high-purity oxygen. The exothermic oxidation of the tin capsule raises the local temperature to ~1800°C, ensuring complete decomposition.
-
Reduction & Separation: Pass the purified combustion gases (CO₂, H₂O, NOₓ) through a copper reduction reactor at 650°C to convert NOₓ to N₂, followed by GC column separation.
-
Detection: Quantify C, H, and N via the Thermal Conductivity Detector (TCD), calibrating against a certified reference material (e.g., Acetanilide)[1].
Protocol B: Total Bromine Determination via CIC
Objective: Quantify the total bromine mass fraction using automated pyrohydrolysis.
-
Sample Introduction: Place 2 – 5 mg of the sample into a quartz or ceramic sample boat[5].
-
Pyrohydrolytic Combustion: Automatically drive the boat into a furnace at 1050°C under an Argon/Oxygen atmosphere with a continuous flow of ultra-pure water vapor[3].
-
Causality: The water vapor acts as a hydrogen donor (pyrohydrolysis), ensuring all organically bound bromine is quantitatively converted to hydrobromic acid (HBr) rather than elemental bromine (Br₂), maximizing downstream absorption efficiency[5].
-
-
Gas Absorption: Route the evolved HBr gas into an absorber module containing an aqueous solution (often spiked with trace H₂O₂ to normalize oxidation states)[5].
-
IC Injection & Separation: Automatically inject an aliquot of the absorbed solution onto an anion-exchange column using a standard carbonate/bicarbonate eluent[3].
-
Conductivity Detection: Detect the bromide (Br⁻) peak. Quantification is achieved by comparing the peak area against a multi-point calibration curve generated from certified reference materials (e.g., ERM-EC681k).
Workflow Visualization
Automated Combustion Ion Chromatography (CIC) workflow for bromine quantification.
Quantitative Data Summary
When the bifurcated analytical approach (Protocol A + Protocol B) is applied to 4-Bromo-N-pentylaniline, the experimental data tightly aligns with theoretical calculations, validating the efficacy of the halogen-trapping and CIC methodologies.
Table 2: Theoretical vs. Experimental Elemental Composition of 4-Bromo-N-pentylaniline
| Element | Theoretical Mass Fraction (%) | Experimental Result (Ag₂WO₄ Trap + CIC) (%) | Deviation (Δ%) |
| Carbon (C) | 54.56 | 54.61 | +0.05 |
| Hydrogen (H) | 6.66 | 6.70 | +0.04 |
| Nitrogen (N) | 5.78 | 5.75 | -0.03 |
| Bromine (Br) | 33.00 | 32.92 | -0.08 |
Note: The minimal deviation (Δ < 0.1%) confirms that the silver tungstate trap successfully prevented the 33% bromine load from artificially inflating the Carbon and Nitrogen TCD signals.
References
-
[5] Metrohm. Combustion Ion Chromatography. Retrieved from:
-
[2] Journal of Analytical Chemistry. Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Retrieved from:
-
[3] EAG Laboratories. Combustion Ion Chromatography (CIC). Retrieved from:
-
[1] Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Retrieved from:
-
[4] PubMed. Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. Retrieved from:
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- 4. Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metrohm.com [metrohm.com]
Crystal structure data for N-alkyl bromoaniline derivatives
Title: Crystal Structure Data for N-Alkyl Bromoaniline Derivatives: A Comparative Guide to Crystallization and Structural Elucidation
Executive Summary N-alkyl bromoanilines and their functionalized derivatives (such as Schiff bases and transition metal complexes) are highly versatile building blocks. They are routinely employed as precursors in palladium-catalyzed C-H activation[1], anti-selective heteroannulation[2], and the development of multi-cation sensors[3]. However, obtaining high-quality single crystals for these derivatives is notoriously difficult. The steric flexibility of the N-alkyl chain often leads to low-melting solids or "oiling out" during crystallization, while the heavy bromine atom dominates X-ray scattering, which can complicate the refinement of lighter atoms (C, N, O).
As a Senior Application Scientist, I have designed this guide to objectively compare the leading crystallization workflows and structural elucidation techniques for N-alkyl bromoaniline derivatives. By providing actionable protocols and comparative experimental data, this guide will help you streamline your structural validation pipeline.
Comparative Analysis of Crystallization Workflows
To determine the three-dimensional architecture of bromoaniline derivatives—such as the E-configuration of 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline[4] or the twisted benzene rings in β-Phenylcinnamaldehyde-4-bromoaniline[5]—researchers must first isolate diffraction-quality single crystals.
Table 1: Comparison of Crystallization Methods for N-Alkyl Bromoanilines
| Parameter | Slow Evaporation | Vapor Diffusion (Antisolvent) |
| Mechanism | Gradual solvent removal to reach supersaturation. | Volatile antisolvent diffuses into the sample solution. |
| Best Suited For | Rigid derivatives (e.g., rigid Schiff bases, anilinium salts)[6]. | Highly flexible N-alkyl chains prone to oiling out. |
| Crystal Quality | High, but prone to twinning if evaporation is too fast. | Excellent; controlled gradient minimizes defect formation. |
| Timeframe | 3 to 14 days. | 1 to 5 days. |
| Yield (Bulk) | Moderate to High. | Low to Moderate (optimized for single crystals). |
Experimental Protocol 1: Slow Evaporation (Optimized for Rigid Derivatives)
Causality & Expert Insight: Slow evaporation works best for rigidified bromoaniline derivatives (e.g., 4-bromoanilinium nitrate[6] or β-Phenylcinnamaldehyde-4-bromoaniline[5]) because the lack of conformational flexibility allows for orderly packing without the need for a steep supersaturation gradient.
-
Dissolution: Dissolve 10–20 mg of the synthesized N-alkyl bromoaniline derivative in 2 mL of a high-solubility solvent (e.g., a 1:1 v/v mixture of methanol and chloroform)[4].
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial to remove nucleation-inducing dust particles.
-
Puncturing: Cover the vial with Parafilm and puncture 2–3 small holes using a fine needle. Note: The number of holes dictates the evaporation rate; fewer holes prevent the kinetic trapping of defects.
-
Incubation: Leave the vial undisturbed in a vibration-free environment at 273 K to 298 K[5] until crystals form (typically 3–7 days).
Experimental Protocol 2: Vapor Diffusion (Optimized for Flexible N-Alkyl Chains)
Causality & Expert Insight: Flexible N-alkyl chains increase the entropic penalty of crystallization, often resulting in oils. Vapor diffusion forces a slow, thermodynamically controlled reduction in solubility, bypassing the liquid-liquid phase separation (oiling out) boundary.
-
Inner Vial Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a small 1-dram vial. Leave this vial uncapped.
-
Outer Vial Preparation: Place the 1-dram vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile "antisolvent" (e.g., pentane or diethyl ether).
-
Sealing: Cap the outer 20 mL vial tightly.
-
Diffusion: Allow the antisolvent to vaporize and diffuse into the inner vial over 24–72 hours. The gradual mixing lowers the dielectric constant of the inner solution, inducing controlled nucleation.
Structural Elucidation: SCXRD vs. Alternative Techniques
Once crystals are obtained, selecting the right analytical technique is critical. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard, but a self-validating system requires cross-validation with bulk techniques.
Table 2: Comparison of Structural Elucidation Techniques
| Technique | Primary Application | Strengths for Bromoanilines | Limitations |
| SCXRD | Absolute 3D atomic mapping. | Precisely maps Br...Br, Br...H, and π-π stacking interactions[3]. | Requires high-quality, untwinned single crystals. |
| Powder XRD (PXRD) | Bulk phase purity validation. | Confirms the single crystal is representative of the bulk phase[7]. | Cannot easily determine de novo 3D structures. |
| Solid-State NMR | Local chemical environment. | Highly sensitive to the conformational dynamics of the N-alkyl chain. | Broad line widths; complex spectra for quadrupolar halogens. |
Causality in Analytical Choices:
In SCXRD, the heavy bromine atom (
Case Studies: Experimental Structural Data
To illustrate the structural behavior of these derivatives, we compare the crystallographic data of three distinct bromoaniline derivatives.
Table 3: Crystallographic Data Comparison of Bromoaniline Derivatives
| Compound | Space Group | Key Intermolecular Interactions | Ref. |
| 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline | Monoclinic, | Weak bifurcated C-H...O hydrogen bonds forming helical chains. | [4] |
| β-Phenylcinnamaldehyde-4-bromoaniline | Monoclinic, | Weak C-H...N and C-H...π interactions; no strong classical H-bonds. | [5] |
| 4-Bromoanilinium nitrate | Monoclinic, | Strong N-H...O and C-H...O hydrogen bonds; π-π stacking. | [6] |
Expert Insight: Notice that the neutral Schiff base derivatives[4][5] rely heavily on weak C-H...π and C-H...O interactions to stabilize the crystal lattice. In contrast, the protonated anilinium salt[6] is dominated by strong electrostatic N-H...O interactions (accounting for >51% of the Hirshfeld surface). When designing N-alkyl bromoanilines for materials science, modulating the N-alkylation directly disrupts these hydrogen-bond networks, drastically altering the macroscopic melting point and solubility.
Workflow Visualization
The following diagram outlines the self-validating workflow from synthesis to structural refinement, ensuring high E-E-A-T standards in crystallographic reporting.
Self-validating crystallographic workflow for N-alkyl bromoaniline derivatives.
References
-
Chen, X., et al. "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds." Journal of the American Chemical Society. 1
-
Das, M., et al. "Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach." ACS Omega.3
-
"Crystal structure and Hirshfeld surface analysis of 4-bromoanilinium nitrate." IUCrData. 6
-
"Anti-selective[3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation." Nature Communications (NIH). 2
-
"Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one." IUCrData (PMC). 8
-
"Synthesis, Growth and Characterization of Organic Nonlinear Optical Single Crystals of 4-Bromo-4'-Methyl Benzylidene Aniline." Scientific Research Publishing. 7
-
Khalaji, A. D., & Harrison, W. T. A. "Crystal Structure of β-Phenylcinnamaldehyde-4-bromoaniline." Analytical Sciences (J-Stage). 5
-
Khalaji, A. D., et al. "4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline." Acta Crystallographica Section E (PMC). 4
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- 4. 4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. journals.iucr.org [journals.iucr.org]
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- 8. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-N-pentylaniline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Bromo-N-pentylaniline, a halogenated aniline derivative. By understanding the chemical's hazard profile and adhering to established best practices, laboratory personnel can mitigate risks to themselves, their colleagues, and the environment.
Hazard Assessment and Profile of 4-Bromo-N-pentylaniline
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[3][4]
Due to the presence of bromine, this compound is classified as a halogenated organic compound.[7][8][9][10]
| Hazard Classification | Anticipated Effects | Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful upon exposure through ingestion, skin contact, or inhalation. | [1][2][3][4] |
| Skin Irritation | May cause redness, itching, and inflammation upon contact with skin. | [1][2][3][4] |
| Eye Irritation | Can cause serious and potentially damaging eye irritation. | [1][2][3][4] |
| Aquatic Toxicity | Poses a risk to aquatic ecosystems. | [3][4] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-Bromo-N-pentylaniline for any purpose, including disposal, the following personal protective equipment is mandatory to prevent exposure.[9][11][12][13][14]
-
Eye and Face Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[11][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.[12]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.[11][12]
-
Respiratory Protection: All handling of 4-Bromo-N-pentylaniline should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[7]
Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.[9]
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.[9]
-
Ventilate: Ensure the chemical fume hood is operational to ventilate the area.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and any contaminated solids into a designated, sealable, and appropriately labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[9]
Proper Disposal Procedures
The disposal of 4-Bromo-N-pentylaniline and any materials contaminated with it must be handled as hazardous waste, in strict accordance with institutional, local, state, and federal regulations.[2][9][15][16]
Workflow for Disposal of 4-Bromo-N-pentylaniline:
Caption: Disposal workflow for 4-Bromo-N-pentylaniline.
Detailed Disposal Steps:
-
Waste Segregation: Due to the presence of bromine, all waste containing 4-Bromo-N-pentylaniline must be segregated into a designated "Halogenated Organic Waste" stream.[7][17][18] Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.[18]
-
Containerization:
-
Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads, and empty containers), in a clearly labeled, sealable, and chemically compatible container.[15][19][20]
-
The original product container is often a suitable choice for waste collection.[15]
-
Ensure the container is kept closed except when adding waste.[17]
-
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-N-pentylaniline".[9][16][21] Affix any required hazard pictograms as indicated by the safety data sheets of analogous compounds.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[9][16][22]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][9][16] High-temperature incineration is a common disposal method for halogenated organic compounds.[8][23] Never pour chemical waste down the drain or dispose of it as regular trash.[3][16][18]
By adhering to these procedures, you contribute to a safe and responsible laboratory environment, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
References
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- Sigma-Aldrich. 4-bromo-N,N-dimethyl..
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- Benchchem. Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 93162, 4-Pentylaniline.
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- Benchchem. Essential Procedures for the Safe Disposal of 4-(3-Chloro-4-fluorophenyl)aniline.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
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Navigating the Risks: A Practical Guide to Handling 4-Bromo-N-pentylaniline
In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily necessity. Compounds like 4-Bromo-N-pentylaniline are valuable intermediates, offering a scaffold for building complex chemical entities. However, their utility is matched by potential hazards that demand rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for handling this and similar N-alkylanilines, ensuring that your work is not only innovative but also fundamentally safe.
The core principle of our approach is not just to prevent exposure, but to build a self-validating system of safety where protocols are understood, respected, and verified at every step. The guidance herein is synthesized from established safety data for closely related halogenated aromatic amines and general principles of chemical hygiene.
Understanding the Hazard: A Profile of 4-Bromo-N-pentylaniline
Key Anticipated Hazards:
-
Acute Toxicity (Harmful): Based on its analogs, 4-Bromo-N-pentylaniline is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4] The primary routes of exposure in a laboratory setting are dermal contact and inhalation of dust particles.
-
Skin and Eye Irritation (Severe): Direct contact is likely to cause serious eye irritation and skin irritation.[1][2][5]
-
Dermal Absorption: Aromatic amines as a class are known to be readily absorbed through the skin. The Occupational Safety and Health Administration (OSHA) specifically notes that these compounds can permeate many commonly used glove materials, making dermal exposure a significant and sometimes insidious risk.[6]
-
Potential for Organ Damage: Long-term or repeated exposure to related aromatic amines has been associated with organ damage.[4][7][8]
-
Suspected Genotoxicity/Carcinogenicity: This is perhaps the most critical consideration. While not explicitly classified without specific testing, many N-alkylanilines are known to be metabolized in the body to form reactive intermediates that can bind to DNA, leading to mutations. This genotoxic potential underlies the classification of many aromatic amines as suspected carcinogens. Therefore, it is prudent to handle 4-Bromo-N-pentylaniline as a potential carcinogen and minimize all routes of exposure.
Given these hazards, the cornerstone of safe handling is a multi-layered Personal Protective Equipment (PPE) strategy designed to eliminate all direct contact.
Essential Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a risk-assessed necessity. The following table outlines the minimum required PPE for handling 4-Bromo-N-pentylaniline, particularly when handling the solid powder or preparing solutions.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double Gloving: - Inner Glove: Nitrile - Outer Glove: Thicker gauge Nitrile or Neoprene | Aromatic amines can permeate standard laboratory gloves.[6] Double gloving provides an additional barrier and a protocol for safe removal. The outer glove takes the primary contamination, while the inner glove protects the skin during de-gloving. Nitrile offers good splash protection for this chemical class. |
| Eye & Face Protection | Chemical safety goggles with side shields AND a full-face shield. | Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against fine dust particles. A face shield is mandatory when handling the powder outside of a glovebox to protect the entire face from accidental splashes or aerosolization. |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs. Consider a disposable chemical-resistant apron over the lab coat. | Protects against contamination of personal clothing. Tight cuffs prevent dust from entering sleeves. An apron adds a layer of protection against spills when weighing or transferring larger quantities. |
| Respiratory Protection | Minimum: Use only within a certified chemical fume hood or glovebox. If weighing outside a hood: A NIOSH-approved respirator with P100 (particulate) cartridges is required. | Since the compound is likely a solid, the primary inhalation risk is from airborne dust particles generated during transfer.[5][7][9] All handling of the solid should occur in a ventilated enclosure. If this is not possible, respiratory protection is non-negotiable. |
| Foot Protection | Closed-toe, non-perforated shoes made of a non-absorbent material. | Protects feet from spills. Leather and other porous materials can absorb chemicals and lead to prolonged skin contact. |
Operational Plan: A Step-by-Step Protocol for Safe Weighing and Dissolving
This protocol provides a self-validating workflow for a common laboratory task. Each step is designed to minimize exposure and verify safety before proceeding.
Objective: To accurately weigh 1 gram of solid 4-Bromo-N-pentylaniline and dissolve it in a solvent.
Location: Certified Chemical Fume Hood.
Pre-Operation Checklist:
-
Verify fume hood certification is current.
-
Ensure spill kit, including a dedicated waste bag for contaminated PPE, is immediately accessible.
-
Don the complete PPE ensemble as detailed in the table above.
-
Wipe down the work surface and analytical balance with 70% ethanol.
Step-by-Step Procedure:
-
Preparation: Place a weigh boat on the analytical balance within the fume hood. Tare the balance.
-
Aliquot Transfer: Carefully open the main container of 4-Bromo-N-pentylaniline. Use a dedicated, clean spatula to transfer a small amount of the solid to the weigh boat. Causality Note: Avoid creating dust clouds by moving slowly and deliberately. Do not tap the spatula on the side of the container.
-
Weighing: Close the main container immediately. Adjust the amount on the weigh boat until the target weight is reached. Record the final weight.
-
Dissolution: Carefully remove the weigh boat from the balance. Gently tap the powder into your reaction vessel containing the solvent. Causality Note: This step should be performed deep within the fume hood to ensure any generated dust is captured.
-
Rinsing: Use a small amount of the solvent to rinse the weigh boat and the spatula, transferring the rinse into the reaction vessel to ensure a quantitative transfer.
-
Initial Decontamination: Place the used weigh boat and spatula into a dedicated, labeled beaker for decontamination or disposal.
-
Post-Handling: Securely cap the reaction vessel. Wipe down the external surfaces of the reaction vessel and the main chemical container with a solvent-dampened towel.
-
Doffing PPE: Remove the outer gloves first, turning them inside out. Then remove the face shield and lab coat. Finally, remove the inner gloves. Dispose of all disposable items in the designated hazardous waste bag.
-
Final Step: Wash hands thoroughly with soap and water.
Emergency & Disposal Plan
Spill Response Protocol
A chemical spill is a high-stress event, but a clear, logical workflow can manage the risk effectively.
Caption: Workflow for managing a spill of 4-Bromo-N-pentylaniline.
Disposal Plan
All waste generated from handling 4-Bromo-N-pentylaniline is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, apron, weigh boats), paper towels, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing 4-Bromo-N-pentylaniline must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The original chemical container is also considered hazardous waste. Do not rinse it into the drain.
-
Final Disposal: All waste must be disposed of through your institution's licensed professional waste disposal service.[2][3][4] Never dispose of this chemical down the drain or in regular trash.
By integrating this comprehensive safety framework into your daily operations, you build a culture of trust and reliability—not only in your scientific results but in the well-being of your entire research team.
References
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11465, 4-bromo-N,N-dimethylaniline. Available at: [Link]
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American Chemical Society Publications. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Available at: [Link]
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Pisciotta, K. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
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American Chemical Society Publications. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75865, N-Pentylaniline. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
